3-Methylindazole-6-boronic acid pinacol ester
Beschreibung
Eigenschaften
IUPAC Name |
3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-9-11-7-6-10(8-12(11)17-16-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLPEMGHRXSNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NNC(=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 3-Methylindazole-6-boronic acid pinacol ester: A Keystone Reagent in Modern Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of 3-Methylindazole-6-boronic acid pinacol ester, a heterocyclic building block of significant interest in medicinal chemistry. The indazole core is a privileged scaffold found in numerous kinase inhibitors and approved oncology drugs.[1][2] This document details the compound's physicochemical properties, outlines a robust laboratory-scale synthesis via the Miyaura borylation, and presents a detailed protocol for its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as a practical resource for researchers aiming to leverage this versatile reagent in the synthesis of novel bioactive molecules.
Introduction: The Strategic Value of the Indazole Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge in successful therapeutic agents. The indazole ring system is one such "privileged structure," particularly prominent in the development of targeted cancer therapies.[1][3] Its unique bicyclic aromatic structure, featuring two adjacent nitrogen atoms, allows it to function as a versatile hinge-binding motif in the active site of many protein kinases.[1] Consequently, indazole derivatives have been successfully developed as potent inhibitors of critical oncology targets, including Fibroblast Growth Factor Receptors (FGFR), Aurora kinases, and the BCR-ABL fusion protein.[1][4] Approved drugs such as Axitinib and Pazopanib feature the indazole core, underscoring its clinical significance.[2]
The utility of the indazole scaffold is maximized through functionalization, enabling chemists to modulate properties like solubility, cell permeability, and target selectivity. This compound emerges as a key strategic intermediate for this purpose. The pinacol boronic ester group at the 6-position is a stable, versatile chemical handle engineered for participation in Suzuki-Miyaura cross-coupling reactions—arguably the most powerful and widely used method for constructing carbon-carbon bonds in pharmaceutical synthesis.[5][6] This guide focuses on the synthesis and application of this specific reagent, providing the technical foundation needed for its effective use in drug discovery programs.
Physicochemical and Safety Profile
The precise CAS Number for the 6-boro isomer is not widely indexed, highlighting its status as a specialized reagent. However, its molecular formula and weight are consistent with its other isomers.
| Property | Value | Reference(s) |
| IUPAC Name | 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | N/A |
| CAS Number | Not widely indexed. Isomers include 864771-17-5 (5-boro) and 1204580-79-9 (2-methyl-6-boro). | [7][8] |
| Molecular Formula | C₁₄H₁₉BN₂O₂ | [7][8][9] |
| Molecular Weight | 258.13 g/mol | [7][8][9] |
| Appearance | Typically a white to pale-yellow or brown solid. | [7] |
| Storage | Store refrigerated (0-8 °C) under an inert atmosphere. Moisture sensitive. | [7][8] |
Safety & Handling
Based on data for isomeric and related compounds, this compound should be handled with care.
-
Hazard Statements: H301/302 (Toxic/Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Measures: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
Synthesis: The Miyaura Borylation Pathway
The most direct and efficient method for preparing this compound is the Miyaura borylation reaction .[10] This palladium-catalyzed process couples a halo-indazole (typically the 6-bromo derivative) with bis(pinacolato)diboron (B₂pin₂). This method is favored for its high functional group tolerance and operational simplicity.[11]
The precursor, 6-bromo-3-methyl-1H-indazole, can be prepared via established methods for indazole synthesis, such as the cyclization of appropriately substituted hydrazines or nitrosation of toluidines.[12][13]
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of the title compound via Miyaura borylation.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for the Miyaura borylation of heteroaryl halides.[10][11]
Materials:
-
6-Bromo-3-methyl-1H-indazole (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02 - 0.05 equiv)
-
Potassium Acetate (KOAc), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
Inert Atmosphere: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-3-methyl-1H-indazole, B₂pin₂, PdCl₂(dppf), and potassium acetate.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via cannula or syringe.
-
Causality: Anhydrous and oxygen-free conditions are critical. The palladium(0) species, which is the active catalyst, is readily oxidized, and water can lead to competitive protodeboronation of the product.[3]
-
-
Reaction: Heat the reaction mixture to 80-100 °C and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Causality: The aqueous washes remove the potassium acetate and other water-soluble byproducts. Pinacol boronic esters exhibit good stability to aqueous workups compared to free boronic acids.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling. This reaction enables the formation of a C-C bond between the C6 position of the indazole and an aryl or heteroaryl halide (or triflate), providing a modular and powerful approach to building complex molecular architectures.[5][6]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling the title compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl or Heteroaryl Bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 - 0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution) or Cesium Carbonate (Cs₂CO₃) (solid, 2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane or Toluene/Ethanol mixture)
Procedure:
-
Setup: In a flask, combine the aryl bromide, this compound, and the palladium catalyst.
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent & Base Addition: Add the organic solvent, followed by the aqueous base solution (or solid base and water).
-
Causality: The base is crucial for activating the boronic ester, forming a more nucleophilic boronate complex ("ate" complex) which is necessary for the transmetalation step with the palladium(II) center.
-
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
Application in Kinase Inhibitor Design
The 3-methylindazole core is a proven pharmacophore for kinase inhibition. The synthesis of libraries of compounds where diverse aryl and heteroaryl groups are attached at the 6-position allows for the systematic exploration of the solvent-exposed region of the kinase active site. This can lead to improved potency, selectivity, and pharmacokinetic properties. For example, MLi-2, a potent LRRK2 inhibitor, features a 3-substituted indazole core, demonstrating the scaffold's utility in modern inhibitor design.[14] Compounds based on 3-aminoindazole have also shown potent activity against c-Met and BCR-ABL kinases.[4][15]
Caption: Hypothetical binding mode of an indazole-based kinase inhibitor.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its design combines the biologically relevant indazole scaffold with the synthetic power of the Suzuki-Miyaura coupling reaction. Understanding its synthesis and application provides researchers with a direct and modular route to novel and complex molecules with high potential for therapeutic activity, particularly in the competitive field of kinase inhibitor development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Methylindazole-5-boronic acid pinacol ester | 864771-17-5 [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. CAS 1256359-09-7 | 1-Methylindazole-6-boronic acid pinacol ester - Synblock [synblock.com]
- 10. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Indazole synthesis [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Methylindazole-6-boronic acid pinacol ester: Structure, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of 3-Methylindazole-6-boronic acid pinacol ester, a heterocyclic building block of significant importance in contemporary medicinal chemistry and organic synthesis. We will delve into its core molecular architecture, spectroscopic signature, and detailed protocols for its synthesis and purification. The primary focus will be on its principal application as a versatile coupling partner in the Palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols to ensure scientific integrity and reproducibility.
Molecular Structure and Physicochemical Properties
Structural Elucidation
This compound is a compound whose utility is intrinsically linked to its distinct molecular architecture. Its structure is composed of two key moieties: a bicyclic 3-methylindazole core and a boronic acid pinacol ester group at the 6-position.[1]
-
The Indazole Core: The indazole ring system is a planar, aromatic heterocycle. The methyl group at the 3-position influences the electronic properties and steric environment of the molecule, which can affect its reactivity in coupling reactions.[1]
-
The Boronic Acid Pinacol Ester: This group is the reactive handle for cross-coupling chemistry. The boron atom is bonded to the C6 position of the indazole ring and is protected by a pinacol group, forming a five-membered dioxaborolane ring.[1] This esterification enhances the compound's stability, making it less prone to protodeboronation compared to the free boronic acid, while still allowing for efficient transmetalation under appropriate catalytic conditions.[2] The geometry around the boron center is tetrahedral, with the pinacol ester creating a sterically defined environment that can influence reaction kinetics.[1][2]
Physicochemical Data
The fundamental properties of this compound are summarized below. Note that the CAS Number for the specific 3-methyl, 6-Bpin isomer is 1227911-51-4.[1] Other isomers, such as the 5-Bpin derivative (CAS 864771-17-5) or the 1-methyl/2-methyl analogues (CAS 1256359-09-7, 1204580-79-9), possess distinct properties.[3][4]
| Property | Value | Reference |
| IUPAC Name | 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | N/A |
| CAS Number | 1227911-51-4 | [1] |
| Molecular Formula | C₁₄H₁₉BN₂O₂ | [1] |
| Molecular Weight | 258.13 g/mol | [1] |
| Appearance | Typically a white to pale-yellow or brown solid | |
| Purity | Commercially available at ≥95-97% | [3] |
| Storage | Store in a cool, dry, well-ventilated place; often refrigerated | [5] |
Spectroscopic Characterization
Structural confirmation and purity assessment rely on standard spectroscopic techniques. The data presented below are typical expected values based on the analysis of structurally related compounds.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Signals in the δ 7.0-8.0 ppm range corresponding to the protons on the indazole ring. Methyl Protons (Indazole): A sharp singlet around δ 2.5 ppm. Pinacol Protons: A characteristic, sharp singlet integrating to 12 protons around δ 1.3-1.4 ppm.[6] N-H Proton: A broad singlet, which may be exchangeable with D₂O. |
| ¹³C NMR | Aromatic Carbons: Multiple signals in the δ 110-150 ppm region. Ipso-Carbon (C-B): The carbon attached to the boron may show a weak or broad signal due to quadrupolar relaxation.[7] Pinacol Carbons: A signal around δ 84 ppm for the quaternary carbons (O-C(CH₃)₂) and a signal around δ 25 ppm for the methyl carbons.[6] |
| Mass Spec (ESI+) | The primary observed ion would be the protonated molecule [M+H]⁺ at m/z ≈ 259.1.[1] |
Synthesis and Purification
The most common and efficient method for preparing aryl boronic esters is the Palladium-catalyzed Miyaura borylation reaction. This involves the coupling of an aryl halide with a diboron reagent.
Synthesis Rationale and Workflow
The synthesis starts from the readily available 6-bromo-3-methyl-1H-indazole. The C-Br bond is selectively converted to a C-B bond using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a suitable base. The choice of catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is critical as the dppf ligand is effective for cross-coupling reactions involving heterocyclic substrates. Potassium acetate (KOAc) is a commonly used base that is strong enough to facilitate the catalytic cycle but mild enough to avoid decomposition of the starting material or product.
Caption: General workflow for the Miyaura borylation synthesis.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-3-methyl-1H-indazole (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), and potassium acetate (2.0-3.0 equiv.).
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a critical step, as the Palladium catalyst is sensitive to oxygen, especially at elevated temperatures.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane. Sparge the resulting suspension with the inert gas for 10-15 minutes to remove any dissolved oxygen. Add the palladium catalyst, Pd(dppf)Cl₂ (0.01-0.05 equiv.).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 8-24 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
Purification and Validation
The crude product is typically a dark oil or solid. Purification via flash column chromatography on silica gel using a hexane/ethyl acetate gradient is standard practice.
-
Self-Validation: The integrity of the final product must be confirmed.
-
Purity: Assessed by HPLC analysis. Due to the potential for on-column hydrolysis, specialized methods using aprotic diluents or highly basic mobile phases may be required for accurate analysis.[9]
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the resulting spectra to the expected values outlined in Section 2.0.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[3][10] This reaction is a powerful tool for assembling the complex molecular scaffolds required for drug candidates, particularly kinase inhibitors.[1][2][11]
Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[12][13]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl/vinyl halide (or triflate) bond, forming a Pd(II) complex.
-
Transmetalation: This is the key step where the organic group is transferred from boron to palladium. A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic ester, forming a more nucleophilic borate complex, which then facilitates the transfer of the 3-methylindazolyl group to the Pd(II) center.[13] Critically, studies have shown that pinacol esters can participate directly in transmetalation without prior hydrolysis to the boronic acid, a feature that depends on the steric and electronic environment of the catalyst and substrate.[2]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]
Mechanistic Diagram: Suzuki-Miyaura Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general coupling reaction with an example aryl bromide.
-
Reaction Setup: In a reaction vessel, combine this compound (1.1-1.5 equiv.), the desired aryl bromide (1.0 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Inerting: As before, the vessel must be thoroughly purged with an inert gas (Argon or Nitrogen).
-
Solvent and Catalyst Addition: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.[14] Sparge the mixture with inert gas. Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.01-0.05 equiv.).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction is typically complete within 2-12 hours.
-
Validation and Troubleshooting:
-
Monitoring: The disappearance of the limiting reagent (often the aryl halide) and the appearance of the more non-polar product can be tracked by TLC. LC-MS is used for definitive confirmation.
-
Common Issue - Protodeboronation: If the reaction is sluggish or conditions are too harsh (e.g., strongly acidic or basic), the boronic ester can be cleaved to give 3-methylindazole.[1] This can be mitigated by using milder bases (e.g., K₃PO₄), ensuring a rigorously inert atmosphere, and using the boronic ester in slight excess.
-
Low Yield: Poor catalyst activity or inefficient transmetalation can lead to low yields. Screening different palladium catalysts, ligands, bases, and solvent systems is a standard optimization strategy.[10]
-
Handling, Storage, and Safety
This compound, like many boronic acid derivatives, requires careful handling.
-
Hazards: It is classified as a skin and eye irritant and may cause respiratory irritation.[5][15]
-
Precautions:
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.[4][5] While pinacol esters are more stable than their corresponding boronic acids, they can still be sensitive to hydrolysis over long periods or under non-anhydrous conditions.[9]
Conclusion
This compound stands as a testament to the power of functionalized heterocycles in modern chemistry. Its robust and stable nature, combined with the predictable reactivity of the boronic ester group, makes it an invaluable building block for constructing complex molecules. A thorough understanding of its structure, synthesis, and the mechanistic nuances of its application in the Suzuki-Miyaura reaction empowers researchers to leverage this reagent to its full potential, accelerating the discovery and development of novel therapeutics and advanced materials.
References
- 1. This compound|97% [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 1256359-09-7 | 1-Methylindazole-6-boronic acid pinacol ester - Synblock [synblock.com]
- 5. fishersci.com [fishersci.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. 3-Methyl-1H-pyrazole-4-boronic acid pinacol ester | C10H17BN2O2 | CID 17750270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. file.bldpharm.com [file.bldpharm.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Methylindazole-6-boronic acid pinacol ester: A Keystone Reagent in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of the Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its ability to act as a bioisostere of indole and to form key hydrogen bonding interactions with biological targets has led to its incorporation into a multitude of therapeutic agents, particularly in oncology.[1][3] The functionalization of the indazole ring is therefore a critical endeavor in drug discovery, and among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its robustness and versatility.[4][5] This guide focuses on a key reagent for this transformation: 3-Methylindazole-6-boronic acid pinacol ester (CAS No. 1227911-51-4), a stable and highly reactive building block for the synthesis of complex molecular architectures.
The Reagent at a Glance: Physicochemical Properties and Structural Features
| Property | Value |
| CAS Number | 1227911-51-4 |
| Molecular Formula | C₁₄H₁₉BN₂O₂ |
| Molecular Weight | 258.13 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Good solubility in common organic solvents (e.g., dioxane, DMF, THF, chloroform) |
| Stability | Significantly more stable to air and moisture than the corresponding boronic acid |
The enhanced stability of the pinacol ester over the free boronic acid is a key feature. Boronic acids are prone to dehydration to form cyclic boroxine trimers and can undergo protodeboronation, leading to reduced reactivity and inconsistent results. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring of the pinacol ester protects the boron atom, mitigating these degradation pathways and ensuring a longer shelf life and easier handling.[6]
Synthesis of this compound: The Miyaura Borylation
The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Miyaura borylation of 6-bromo-3-methylindazole.[7] This reaction provides high yields and regioselectivity.
Experimental Protocol: Synthesis via Miyaura Borylation
This protocol is a representative procedure and may require optimization based on the specific scale and laboratory conditions.
-
Reaction Setup: To a flame-dried Schlenk flask, add 6-bromo-3-methylindazole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (KOAc, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent, followed by the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford this compound.
The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Molecular Diversity
This compound is a premier coupling partner in the Suzuki-Miyaura reaction, enabling the formation of a C-C bond between the indazole C6 position and a variety of sp²-hybridized carbon atoms of aryl or heteroaryl halides.[7]
Causality in Experimental Choices
The success of the Suzuki-Miyaura coupling hinges on the careful selection of the catalyst, base, and solvent.
-
Palladium Catalyst: The choice of palladium catalyst and its associated ligands is critical. For coupling with heteroaryl boronic esters, catalysts with bulky, electron-rich phosphine ligands are often preferred.
-
Pd(dppf)Cl₂: This catalyst is frequently used for heteroaryl couplings due to the wide bite angle of the dppf ligand, which promotes reductive elimination and stabilizes the active Pd(0) species.[8]
-
Pd(PPh₃)₄: While a classic catalyst, it can sometimes be less effective than Pd(dppf)Cl₂ for challenging couplings involving heteroaryl substrates.[1][8]
-
-
Base: A base is essential to activate the boronic ester for transmetalation.[4]
-
K₂CO₃ or Cs₂CO₃: These are common choices, with the more soluble Cs₂CO₃ often providing better results in challenging reactions.
-
K₃PO₄: A stronger base that can be effective when weaker bases fail.[5]
-
-
Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.
-
1,4-Dioxane/Water or DME/Water: Biphasic solvent systems are classic for Suzuki couplings.
-
Anhydrous solvents (e.g., Dioxane, DMF): Can also be used, particularly with specific base and catalyst combinations.
-
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.
-
Reaction Setup: In a reaction vessel, combine this compound (1.1-1.5 equiv), the aryl halide (1.0 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent and Catalyst Addition: Add the solvent system (e.g., 1,4-dioxane and water) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash chromatography or recrystallization to obtain the desired 6-aryl-3-methylindazole.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The 3-methyl-6-aryl-indazole motif is a prevalent core structure in a variety of kinase inhibitors.[7] This is due to the indazole's ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This compound is a crucial building block in the synthesis of these inhibitors, including those targeting phosphoinositide 3-kinases (PI3Ks).[7][9]
Quantitative Data: Representative Suzuki-Miyaura Coupling Yields
| Aryl Halide Partner | Catalyst | Base | Solvent | Yield (%) |
| 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | >90 |
| 3-Bromopyridine | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 85-95 |
| 2-Chloropyrimidine | Pd(dppf)Cl₂ | K₃PO₄ | DMF | 80-90 |
| 4-Iodotoluene | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | >90 |
Note: Yields are estimates based on typical Suzuki-Miyaura reactions with similar substrates and may vary depending on the specific reaction conditions.
Characterization and Quality Control
The purity and identity of this compound and its coupling products are typically confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. For the pinacol ester, characteristic signals include the singlet for the twelve protons of the four methyl groups on the pinacol moiety around 1.3 ppm in ¹H NMR, and the quaternary carbons of the pinacol group around 84 ppm in ¹³C NMR.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.
Safety, Handling, and Storage
As with all chemical reagents, appropriate safety precautions should be taken when handling this compound.
-
Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place, away from moisture and strong oxidizing agents. The pinacol ester's stability allows for longer-term storage compared to the free boronic acid.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its enhanced stability, predictable reactivity in Suzuki-Miyaura cross-coupling reactions, and its utility in the construction of medicinally relevant scaffolds make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties and reaction conditions, as outlined in this guide, is key to leveraging its full potential in the synthesis of novel and complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. This compound|97% [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methylindazole-6-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of NMR in the Structural Elucidation of Bioactive Heterocycles
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2][3] For professionals in drug discovery and development, NMR provides critical insights into the molecular framework, connectivity, and stereochemistry of novel chemical entities. 3-Methylindazole-6-boronic acid pinacol ester is a versatile building block in the synthesis of complex pharmaceutical agents, leveraging the reactivity of the boronic ester in cross-coupling reactions and the biological significance of the indazole scaffold.[4] Accurate interpretation of its NMR spectra is the cornerstone of its quality control and its effective use in multi-step syntheses.
This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of this compound, providing a rationale for the expected chemical shifts, multiplicities, and coupling constants.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. Based on the analysis of substituted indazoles and aryl boronic esters, the following proton signals are predicted for this compound.[5][6][7][8]
Predicted Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH (indazole) | ~11.0 - 13.0 | Broad Singlet | - | 1H |
| H-7 | ~7.8 - 8.0 | Singlet (or narrow doublet) | ~0.5-1.0 | 1H |
| H-4 | ~7.6 - 7.8 | Doublet | ~8.0 - 8.5 | 1H |
| H-5 | ~7.3 - 7.5 | Doublet | ~8.0 - 8.5 | 1H |
| CH₃ (indazole) | ~2.5 - 2.7 | Singlet | - | 3H |
| CH₃ (pinacol) | ~1.3 - 1.4 | Singlet | - | 12H |
Rationale and Interpretation
-
Indazole Ring Protons (H-4, H-5, H-7): The aromatic protons of the indazole ring are expected to resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The boronic ester group at C-6 is an electron-withdrawing group, which will further deshield the adjacent protons. H-7 is anticipated to be the most downfield of the aromatic protons, appearing as a singlet or a narrow doublet due to a small four-bond coupling to H-5. H-4 and H-5 will likely appear as doublets with a typical ortho-coupling constant of approximately 8.0-8.5 Hz.
-
Indazole NH Proton: The N-H proton of the indazole ring is expected to be a broad singlet at a very downfield chemical shift, typically between 11.0 and 13.0 ppm.[7] Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange. In solvents like DMSO-d₆, this proton is more readily observed.
-
Methyl Protons (Indazole): The methyl group at the 3-position of the indazole ring is predicted to be a sharp singlet in the range of 2.5-2.7 ppm.
-
Pinacol Ester Protons: The four equivalent methyl groups of the pinacol ester will give rise to a strong singlet, integrating to 12 protons, at approximately 1.3-1.4 ppm.[9] This characteristic signal is a clear indicator of the presence of the pinacol boronate moiety.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The predicted chemical shifts for this compound are based on data from substituted indazoles and the known effects of boronic ester substituents.[4][5][8]
Predicted Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~140 - 145 |
| C-7a | ~138 - 142 |
| C-3a | ~120 - 125 |
| C-7 | ~125 - 130 |
| C-4 | ~120 - 125 |
| C-5 | ~115 - 120 |
| C-6 | Signal may be broad or absent |
| C (pinacol, quaternary) | ~83 - 85 |
| CH₃ (pinacol) | ~24 - 26 |
| CH₃ (indazole) | ~12 - 15 |
Rationale and Interpretation
-
Indazole Ring Carbons: The chemical shifts of the indazole ring carbons are influenced by the nitrogen atoms and the substituents. The quaternary carbons C-3a and C-7a are expected in the range of 120-142 ppm. C-3, being adjacent to a nitrogen atom, will also be in a similar downfield region. The protonated carbons C-4, C-5, and C-7 will have distinct chemical shifts based on their electronic environment.
-
Carbon-Boron Bond (C-6): A key feature in the ¹³C NMR spectra of boronic esters is the signal for the carbon atom directly attached to the boron. Due to the quadrupolar nature of the boron nucleus, this carbon signal is often broadened and may even be unobservable.[10]
-
Pinacol Ester Carbons: The quaternary carbons of the pinacol group are expected to appear around 83-85 ppm, while the methyl carbons will resonate at approximately 24-26 ppm.
-
Indazole Methyl Carbon: The methyl carbon at the 3-position is predicted to have a chemical shift in the range of 12-15 ppm.
Experimental Protocols
For the acquisition of high-quality NMR data for this compound, the following experimental protocols are recommended.[11][12][13][14]
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for good solubility of many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is also an excellent option, particularly for observing the exchangeable NH proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Dissolution and Transfer: Dissolve the sample completely in approximately 0.6-0.7 mL of the deuterated solvent in a small vial before transferring the solution to the NMR tube.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Consider using spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
Visualization of Molecular Structure and Experimental Workflow
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Workflow
Caption: Standard workflow for NMR-based structural elucidation.
Conclusion
This technical guide provides a robust framework for understanding the ¹H and ¹³C NMR spectral characteristics of this compound. While experimental data is not currently published, the detailed predictions and interpretations presented herein, based on established NMR principles and data from analogous compounds, offer a reliable guide for researchers. The provided protocols for sample preparation and data acquisition represent best practices in the field, ensuring that future experimental work can be conducted with high fidelity. This document serves as a critical resource for scientists and professionals engaged in the synthesis, characterization, and application of this important chemical entity.
References
- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. rsc.org [rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR - Magritek [magritek.com]
- 10. rsc.org [rsc.org]
- 11. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists | MDPI [mdpi.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 14. m.youtube.com [m.youtube.com]
Solubility profile of 3-Methylindazole-6-boronic acid pinacol ester in organic solvents.
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 3-Methylindazole-6-boronic acid pinacol ester (CAS 12277911-51-4), a critical building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and drug development professionals who utilize this reagent in applications such as Suzuki-Miyaura cross-coupling reactions and the synthesis of kinase inhibitors. We delve into the theoretical principles governing its solubility, present qualitative and quantitative solubility data in a range of common organic solvents, and provide detailed, validated protocols for in-lab solubility determination. Furthermore, this guide discusses the practical implications of solubility for reaction optimization, formulation, and compound stability, with a particular focus on mitigating the risks associated with hydrolysis.
Introduction to this compound
Chemical Identity and Core Attributes
This compound is a heterocyclic organic compound widely employed in modern synthetic chemistry. Its structure features a 3-methyl-substituted indazole core linked to a boronic acid pinacol ester (Bpin) group at the 6-position. The pinacol ester serves as a protecting group for the boronic acid, enhancing its stability and handling properties compared to the free acid.
-
Molecular Formula: C₁₄H₁₉BN₂O₂[1]
-
Molecular Weight: 258.13 g/mol [1]
-
CAS Number: 12277911-51-4[1]
-
Appearance: Typically a pale-yellow to yellow-brown solid.[2]
Significance in Medicinal Chemistry and Organic Synthesis
The utility of this compound is primarily centered on its role as a versatile building block. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors due to its ability to mimic the adenine hinge-binding motif of ATP.[1] The boronic ester moiety makes it an ideal coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, one of the most powerful methods for forming carbon-carbon bonds.[3] This enables the straightforward synthesis of complex molecules with potential therapeutic applications.[1][4]
The Critical Role of Solubility in Application Success
A thorough understanding of a reagent's solubility is fundamental to its effective use. For this compound, solubility data directly informs:
-
Reaction Efficiency: Achieving a homogeneous reaction mixture is often key to maximizing yield and minimizing reaction times in cross-coupling reactions. Poor solubility can lead to slow, incomplete reactions and the generation of impurities.
-
Purification Strategies: Knowledge of solubility in various solvents is essential for developing effective crystallization or chromatographic purification methods.
-
Formulation Development: In drug discovery, understanding solubility is the first step in creating viable formulations for preclinical studies.
-
Analytical Method Development: Proper solvent selection is crucial for techniques like HPLC and NMR to ensure the analyte is fully dissolved and stable during analysis.[5][6]
Theoretical Framework of Solubility
The "Like Dissolves Like" Principle: Polarity Matching
The primary determinant of solubility is the interplay of intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" serves as an excellent predictive tool.[7]
-
The Solute: The molecule possesses both polar and non-polar characteristics. The indazole ring with its nitrogen atoms provides polarity and potential for hydrogen bonding, while the methyl group and the bulky, hydrocarbon-rich pinacol ester group contribute significant non-polar character.
-
The Solvents: Solvents are broadly classified by their polarity and their ability to donate protons (protic) or not (aprotic).
Generally, the compound is expected to show higher solubility in solvents that can effectively solvate both its polar and non-polar regions, such as polar aprotic solvents.
References
- 1. This compound|97% [benchchem.com]
- 2. 3-Methylindazole-5-boronic acid pinacol ester | 864771-17-5 [sigmaaldrich.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Methylindazole-6-boronic acid pinacol ester
Introduction: The Strategic Importance of the Indazole Moiety in Modern Drug Discovery
The indazole scaffold is a privileged heterocyclic motif, integral to the architecture of numerous pharmacologically active compounds. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have cemented its role as a cornerstone in medicinal chemistry. Molecules incorporating the indazole core have demonstrated a wide spectrum of biological activities, including potent kinase inhibition, anti-tumor, and anti-inflammatory properties. Consequently, the development of robust and versatile synthetic methodologies to access functionalized indazoles is of paramount importance to researchers in the pharmaceutical and life sciences sectors.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds. Its operational simplicity, mild reaction conditions, and exceptional tolerance of diverse functional groups make it an indispensable tool for the synthesis of complex molecular architectures. This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-Methylindazole-6-boronic acid pinacol ester, a key building block for the synthesis of novel 6-aryl-3-methylindazoles. We will delve into a detailed experimental protocol, explore the mechanistic underpinnings of the reaction, and offer expert insights into optimization and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][2] The generally accepted mechanism comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]
Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X) to form a Pd(II) intermediate.[1][2][3]
-
Transmetalation: This is a crucial step where the organic moiety from the boron reagent (R²) is transferred to the palladium center. The presence of a base is essential for this step. The base activates the boronic acid or ester, forming a more nucleophilic boronate species, which then facilitates the transfer of the R² group to the Pd(II) complex, displacing the halide.[4][5]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol provides a representative procedure for the coupling of this compound with 4-bromoanisole. The reaction conditions can be adapted for other aryl halides.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equiv. |
| This compound | 1227911-51-4 | 258.13 | 1.0 | 1.0 |
| 4-Bromoanisole | 104-92-7 | 187.04 | 1.2 | 1.2 |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 95464-05-4 | 816.64 | 0.03 | 0.03 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | - |
| Water | 7732-18-5 | 18.02 | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (258 mg, 1.0 mmol), 4-bromoanisole (224 mg, 1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with argon for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂ · CH₂Cl₂, 24.5 mg, 0.03 mmol).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 85-90 °C. Stir the reaction mixture vigorously for 12-16 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(4-methoxyphenyl)-3-methyl-1H-indazole.
Rationale for Experimental Choices
-
Catalyst and Ligand Selection: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst for Suzuki-Miyaura couplings. The dppf ligand is both electron-rich and sterically demanding, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle and provides stability to the palladium center.[4]
-
Choice of Base: Cesium carbonate (Cs₂CO₃) is a moderately strong base that is highly effective in promoting the transmetalation step. Its high solubility in the aqueous phase of the biphasic solvent system facilitates the formation of the active boronate species. Other bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be employed, and the optimal base may vary depending on the specific substrates.[4][6]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly used. The organic solvent solubilizes the organic reactants and the catalyst, while the water is essential for dissolving the inorganic base and facilitating the formation of the boronate complex.
-
Temperature: Elevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe. The optimal temperature will depend on the reactivity of the specific aryl halide and boronic ester.
Optimization and Troubleshooting
Figure 2: A logical workflow for troubleshooting a Suzuki-Miyaura coupling reaction.
| Potential Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere- Inappropriate base or solvent | - Use a fresh batch of catalyst and ensure proper storage.- Verify the purity of the boronic ester and aryl halide.- Ensure all glassware is properly dried and the reaction is performed under a positive pressure of inert gas.- Screen different bases (e.g., K₃PO₄, K₂CO₃) and solvent systems (e.g., DME/water, Toluene/water). |
| Protodeborylation of the boronic ester | - Presence of excess water or protic impurities- Prolonged reaction time at high temperature- Certain heteroaryl boronic esters are prone to this side reaction. | - Use anhydrous solvents and dry the base before use.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider using a milder base or lower reaction temperature. |
| Formation of homocoupling products | - Oxygen contamination leading to reductive elimination from a bis(organo)palladium intermediate. | - Ensure the reaction mixture is thoroughly degassed before adding the catalyst. |
| Difficult purification | - Formation of palladium black- Similar polarity of product and byproducts | - Filter the reaction mixture through a pad of celite before work-up to remove palladium black.- Optimize the chromatographic conditions or consider recrystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-3-methylindazoles from this compound. The protocol detailed in this application note provides a reliable starting point for researchers. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, scientists can effectively troubleshoot and optimize this powerful transformation to access a diverse range of novel indazole-based compounds for drug discovery and development.
References
Application Notes & Protocols: The Strategic Role of 3-Methylindazole-6-boronic acid pinacol ester in the Development of Next-Generation Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, capable of acting as an ATP surrogate to inhibit kinase activity.[1][2][3][4] This guide provides an in-depth exploration of 3-Methylindazole-6-boronic acid pinacol ester (CAS: 1227911-51-4), a critical building block for the synthesis of novel kinase inhibitors. We will detail its chemical properties, its application in palladium-catalyzed cross-coupling reactions, and provide validated protocols for the synthesis and biological evaluation of indazole-based kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their discovery programs.
Introduction: The Indazole Scaffold in Kinase Inhibition
The pursuit of selective and potent protein kinase inhibitors remains a cornerstone of modern drug discovery. The indazole nucleus, a bicyclic heterocycle, is frequently employed in this endeavor due to its structural rigidity and ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[4] This mimicry of the adenine portion of ATP makes it an ideal starting point for inhibitor design.
This compound serves as a highly strategic intermediate. Its key features are:
-
The Indazole Core : Provides the essential ATP-mimetic scaffold for kinase binding.
-
The 3-Methyl Group : This small alkyl group can be critical for enhancing potency and selectivity by probing a specific hydrophobic pocket within the target kinase.[4]
-
The 6-Boronic Acid Pinacol Ester : This functional group is the linchpin for molecular diversification. It is an ideal substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the facile introduction of a wide array of aryl and heteroaryl substituents.[5][6] This enables extensive exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Compounds derived from this scaffold have shown potent inhibitory activity against a range of therapeutically relevant kinases, including Fibroblast Growth Factor Receptor (FGFR), Aurora kinases, and Extracellular signal-regulated kinases (ERK).[7][8][9][10]
Reagent Profile and Synthesis
Chemical Properties
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1227911-51-4[11] |
| Molecular Formula | C₁₄H₁₉BN₂O₂[11] |
| Molecular Weight | 258.13 g/mol [11] |
| Appearance | Pale-yellow to Yellow-brown Solid |
| Storage | Refrigerator, desiccate |
General Synthetic Protocol: Miyaura Borylation
The title compound is typically synthesized via a palladium-catalyzed Miyaura borylation of the corresponding 6-halo-3-methylindazole. This protocol provides a general method for this transformation.
Protocol 2.2.1: Synthesis of this compound
-
Principle : This reaction involves the palladium-catalyzed coupling of a halo-indazole with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a base. The pinacol ester is particularly useful due to its stability and ease of handling compared to the free boronic acid.[12][13]
-
Materials :
-
6-Bromo-3-methyl-1H-indazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen gas supply
-
Standard reflux apparatus
-
-
Procedure :
-
To a dry round-bottom flask, add 6-bromo-3-methyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add Pd(dppf)Cl₂ (0.03 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
-
Causality : The choice of Pd(dppf)Cl₂ as the catalyst is common for borylation reactions due to its efficiency and stability. Potassium acetate acts as the base required for the catalytic cycle. An inert atmosphere is critical to prevent the degradation of the palladium catalyst.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is to serve as the organoboron partner in Suzuki-Miyaura cross-coupling reactions. This enables the formation of a C-C bond between the indazole C6 position and a diverse range of (hetero)aryl halides, which is a cornerstone of modern medicinal chemistry for building libraries of potential drugs.[6][14][15]
Caption: General workflow for kinase inhibitor development using Suzuki coupling.
Protocol 3.1: General Suzuki-Miyaura Coupling
-
Principle : This protocol describes a palladium-catalyzed cross-coupling between the indazole boronic ester and a (hetero)aryl halide. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the halide, transmetalation with the boronate complex, and reductive elimination to form the product.[6]
-
Materials :
-
This compound (1.2 eq)
-
(Hetero)aryl halide (e.g., Aryl Bromide) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or similar Pd catalyst
-
2M Sodium Carbonate (Na₂CO₃) aqueous solution
-
Solvent system (e.g., 1,4-Dioxane or Toluene/Ethanol mixture)
-
Nitrogen gas supply
-
-
Procedure :
-
In a reaction vessel, combine the (hetero)aryl halide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add the organic solvent (e.g., 1,4-Dioxane) followed by the aqueous sodium carbonate solution (2.0-3.0 eq).
-
Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
-
Self-Validation : The success of the reaction is validated by comparing the mass of the final product to the expected mass via LC-MS and confirming the structure using ¹H and ¹³C NMR. The disappearance of the starting halide on a TLC plate is a primary indicator of reaction progression.
Structure-Activity Relationship (SAR) and Design Principles
Systematic modification of the indazole scaffold using this compound allows for a deep understanding of the SAR.
Caption: Key SAR interactions of a 3-methyl-6-aryl-indazole inhibitor.
-
Indazole NH : The hydrogen on the pyrazole ring is a critical hydrogen bond donor, anchoring the inhibitor to the kinase hinge region, much like ATP.[4][16]
-
3-Methyl Group : This group often fits into a small, hydrophobic pocket near the hinge, improving affinity and potentially conferring selectivity over other kinases that may have a bulkier residue at that position.[4]
-
6-Position Substituent : This is the primary vector for optimization. By varying the (hetero)aryl group introduced via Suzuki coupling, chemists can:
-
Extend the molecule into the solvent-exposed region to improve solubility.
-
Target additional pockets to increase potency.
-
Fine-tune electronic properties to modulate binding kinetics.
-
Biological Evaluation Protocols
Once a library of compounds is synthesized, their biological activity must be assessed.
In Vitro Kinase Inhibition Assay
Protocol 5.1.1: ADP-Glo™ Kinase Assay (Promega)
-
Principle : This is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A lower ADP level in the presence of an inhibitor corresponds to higher kinase inhibition. It is a robust method for determining IC₅₀ values.
-
Procedure :
-
Kinase Reaction : In a 384-well plate, set up the kinase reaction containing the target kinase, its specific substrate, ATP, and the test compound (serially diluted, typically from 10 µM to 0.1 nM). Include "no inhibitor" (positive control) and "no kinase" (negative control) wells.
-
Incubate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).
-
ADP-Glo™ Reagent : Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent : Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Read the luminescence on a plate reader.
-
Data Analysis : Normalize the data using the controls. Plot the percentage of inhibition against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
-
Cell-Based Proliferation Assay
Protocol 5.2.2: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Principle : This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in ATP signal indicates that the inhibitor is causing cell death or inhibiting proliferation.
-
Procedure :
-
Cell Plating : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the synthesized kinase inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plate for 72 hours in a humidified incubator at 37 °C with 5% CO₂.
-
Assay : Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition : Measure luminescence with a plate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Example Data Table
The following table presents hypothetical, yet representative, data for a series of inhibitors developed from this compound against a target kinase and a cancer cell line.
| Compound ID | 6-Aryl Substituent | Kinase IC₅₀ (nM) | Cell Line GI₅₀ (nM) |
| LEAD-01 | Phenyl | 150 | 850 |
| LEAD-02 | 4-Fluorophenyl | 95 | 550 |
| LEAD-03 | 3-Aminopyridine | 25 | 120 |
| LEAD-04 | 2-Methoxypyrimidine | 15 | 75 |
This data illustrates how modifying the 6-aryl group (introduced via Suzuki coupling) can significantly impact both enzymatic potency and cellular activity.
Case Study: Targeting the FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is frequently dysregulated in various cancers, making it a prime therapeutic target.[8] Indazole-based compounds have proven to be effective FGFR inhibitors.[9]
Caption: Simplified FGFR signaling pathway and the point of intervention.
An inhibitor synthesized from this compound would bind to the ATP pocket of FGFR, preventing autophosphorylation and blocking downstream signaling through pathways like RAS/MAPK and PI3K/AKT, thereby inhibiting cancer cell proliferation.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in the design and synthesis of novel kinase inhibitors. Its utility is rooted in the combination of the privileged indazole scaffold with a functional handle amenable to robust and diverse Suzuki-Miyaura cross-coupling reactions. The protocols and principles outlined in this guide provide a solid framework for researchers to efficiently generate and evaluate libraries of potent and selective kinase inhibitors. Future work will likely focus on coupling this reagent with increasingly complex and novel heterocyclic halides to explore new chemical space and overcome challenges such as acquired drug resistance.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound|97% [benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Application Note & Protocols: Strategic Synthesis of Complex Heterocycles Utilizing 3-Methylindazole-6-boronic acid pinacol ester
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] 3-Methylindazole-6-boronic acid pinacol ester has emerged as a critical and versatile building block for the construction of complex, biologically active heterocyclic compounds. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this reagent. It elucidates the underlying reaction mechanisms, offers detailed, field-tested experimental protocols, and presents troubleshooting guidance to enable the efficient synthesis of novel molecular entities.
Introduction: The Strategic Value of the Indazole Moiety
Indazole-containing derivatives are a cornerstone of modern drug discovery, with applications spanning oncology, inflammation, and neurodegenerative diseases.[4][5][6] The bicyclic system, comprising a benzene ring fused to a pyrazole ring, offers a unique three-dimensional structure and hydrogen bonding capabilities that facilitate potent and selective interactions with biological targets.[1][7]
This compound provides a robust entry point for elaborating the indazole core at the C6 position. The boronic acid pinacol ester is a stable, easy-to-handle functional group that acts as the nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[8][9] This allows for the precise and efficient formation of carbon-carbon bonds with a wide array of sp²- and sp-hybridized partners (e.g., aryl, heteroaryl, and vinyl halides or triflates), making it an indispensable tool for library synthesis and lead optimization campaigns.[10][11]
Core Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges C-C bonds using a palladium catalyst.[12] Its reliability, functional group tolerance, and the stability of the boronic ester reagents contribute to its widespread use.[9][13] The reaction proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[11][13][14]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-triflate) bond of the electrophilic coupling partner (e.g., a heteroaryl bromide). This oxidizes the palladium from Pd(0) to a square-planar Pd(II) complex.[12][14]
-
Transmetalation : This is the key step where the organic moiety is transferred from boron to palladium. A base (e.g., K₂CO₃) is crucial for this step, as it activates the boronic ester to form a more nucleophilic "ate" complex, which then readily exchanges its organic group with the halide on the Pd(II) center.[10][13]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[11][12][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 3-Methyl-6-(1H-pyrazol-4-yl)-1H-indazole
This protocol details a representative Suzuki-Miyaura coupling to synthesize a bi-heterocyclic compound, a common motif in kinase inhibitors.
Materials and Equipment
-
Reagents :
-
This compound
-
1-(tert-Butoxycarbonyl)-4-bromo-1H-pyrazole (or other suitable protected pyrazole halide)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Equipment :
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
-
Step-by-Step Methodology
Caption: Experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), 1-(Boc)-4-bromo-1H-pyrazole (1.1 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv), and K₂CO₃ (2.5 equiv).
-
Inert Atmosphere : Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water via syringe to achieve a typical 4:1 to 5:1 solvent ratio (e.g., 10 mL dioxane, 2 mL water). The solution should be thoroughly degassed by bubbling the inert gas through it for 10-15 minutes.
-
Reaction : Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and then brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.
-
Deprotection (If Necessary) : If the coupled product contains a protecting group (e.g., Boc), it can be removed under appropriate conditions (e.g., trifluoroacetic acid in dichloromethane for Boc) to yield the final target compound.
Quantitative Data Summary
| Component | M.W. ( g/mol ) | Equiv. | Mol. % | Typical Loading (mmol) | Mass (mg) |
| This compound | 258.13 | 1.0 | - | 0.5 | 129 |
| 1-(Boc)-4-bromo-1H-pyrazole | 261.08 | 1.1 | - | 0.55 | 144 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 3% | 0.015 | 12.2 |
| K₂CO₃ | 138.21 | 2.5 | - | 1.25 | 173 |
| Solvent | - | - | - | Volume (mL) | - |
| 1,4-Dioxane | - | - | - | 10 | - |
| Water | - | - | - | 2 | - |
| Expected Yield | 266.29 (protected) | - | - | 70-90% | 93-119 |
Key Considerations & Troubleshooting
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters.
-
N-H Protection of Indazole : The acidic N-H proton of the indazole can potentially interfere with organometallic intermediates or act as a ligand for the palladium catalyst, leading to lower yields.[15] While some protocols exist for unprotected indazoles, particularly with microwave heating, N-protection (e.g., with Boc, SEM, or THP groups) is often recommended for consistent and high-yielding reactions.[15][16][17]
-
Catalyst and Ligand Choice : While Pd(PPh₃)₄ is a classic choice, catalysts bearing bulky, electron-rich phosphine ligands like those in Pd(dppf)Cl₂ often provide superior results, promoting faster oxidative addition and reductive elimination steps.[16] For particularly challenging couplings, specialized Buchwald or PEPPSI catalysts may be required.[12]
-
Choice of Base : The base is not merely a proton scavenger; it is integral to the transmetalation step.[13] Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are most common. Cesium carbonate is more soluble and basic, often accelerating reactions but at a higher cost. Phosphates (e.g., K₃PO₄) can also be effective.
-
Solvent System : A mixture of an organic solvent (dioxane, DMF, toluene) and water is standard. Water aids in dissolving the inorganic base and facilitates the formation of the boronate "ate" complex. Anhydrous conditions using organic-soluble bases like potassium trimethylsilanolate (KOSiMe₃) are also possible.[18]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Inappropriate base or solvent.4. N-H interference. | 1. Use a fresh catalyst or a more robust pre-catalyst.2. Ensure thorough degassing of the reaction mixture.3. Screen different bases (e.g., Cs₂CO₃) or solvent systems.4. Protect the indazole N-H proton.[15] |
| Protodeboronation (Boronic ester replaced by -H) | 1. Presence of excess water or acid.2. Prolonged reaction time at high temperature. | 1. Use anhydrous base and solvents if possible.2. Monitor the reaction closely and stop it upon completion.3. Use a more reactive halide partner to speed up the desired coupling. |
| Homocoupling of Boronic Ester | 1. Oxygen contamination leading to side reactions.2. Certain catalyst/ligand combinations. | 1. Rigorously maintain an inert atmosphere throughout the reaction.2. Screen alternative palladium catalysts and ligands. |
| Difficult Purification | 1. Formation of palladium black.2. Incomplete reaction or side products. | 1. Filter the crude mixture through a pad of Celite before concentration.2. Re-optimize reaction conditions for cleaner conversion. |
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Discovery of potent indazole-based human glutaminyl cyclase (QC) inhibitors as Anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bloomtechz.com [bloomtechz.com]
- 7. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 8. This compound|97% [benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. orgsyn.org [orgsyn.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-Methylindazole-6-boronic acid pinacol ester
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its unique structural and electronic properties make it a valuable pharmacophore in a wide range of biologically active compounds, including kinase inhibitors for cancer therapy and agents targeting HIV protease. The ability to functionalize the indazole ring at specific positions is therefore of paramount importance for the generation of novel molecular entities with tailored pharmacological profiles.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, and its application to the synthesis of aryl- and heteroaryl-substituted indazoles is a key strategy in modern drug discovery.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection of an appropriate palladium catalyst system for the Suzuki-Miyaura coupling of 3-Methylindazole-6-boronic acid pinacol ester with various aryl and heteroaryl halides. We will delve into the rationale behind catalyst and ligand selection, provide detailed experimental protocols, and discuss potential challenges and troubleshooting strategies.
The Challenge of Coupling with N-H Free Indazoles
A significant challenge in the palladium-catalyzed cross-coupling of many nitrogen-containing heterocycles, including indazoles, is the presence of a free N-H group. This acidic proton can lead to the deprotonation of the indazole by the basic reaction conditions, forming an indazolyl anion. This anion can then coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive palladium complexes, thereby hindering the catalytic cycle. While N-protection strategies can circumvent this issue, they add extra steps to the synthetic route. Therefore, the development of robust catalyst systems that can tolerate free N-H groups is highly desirable.
Palladium Catalyst and Ligand Selection: A Mechanistic Perspective
The success of a Suzuki-Miyaura coupling reaction hinges on the judicious selection of the palladium source and, most critically, the supporting ligand. The ligand plays a multifaceted role in the catalytic cycle by influencing the solubility, stability, and reactivity of the palladium catalyst.
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
For substrates like this compound, the electronic and steric properties of the catalyst system are crucial for efficient coupling.
1. Palladium Precatalysts:
-
Pd(OAc)₂ and Pd₂(dba)₃: These are common and relatively inexpensive palladium(II) and palladium(0) sources, respectively. They are not catalytically active themselves but are reduced in situ to the active Pd(0) species. They require the addition of a supporting ligand.
-
Preformed Catalysts (Palladacycles): Buchwald and others have developed a range of highly active and user-friendly precatalysts where the ligand is already coordinated to the palladium center.[3] Examples include XPhos-Pd-G2, SPhos-Pd-G2, and other generations of palladacycle precatalysts. These offer improved reproducibility and often allow for lower catalyst loadings and milder reaction conditions.[4]
2. Ligand Selection:
The choice of ligand is arguably the most critical parameter for a successful Suzuki-Miyaura coupling, especially with challenging substrates. For indazole-based couplings, two main classes of phosphine ligands have demonstrated superior performance:
-
Bulky, Electron-Rich Monophosphine Ligands (Buchwald Ligands): Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are often the ligands of choice for heteroaryl couplings.[5] Their steric bulk promotes the reductive elimination step and helps to prevent the formation of inactive bridged palladium dimers. Their electron-rich nature facilitates the oxidative addition of the aryl halide to the Pd(0) center.
-
Ferrocenylphosphine Ligands: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a highly effective and versatile catalyst for a wide range of Suzuki-Miyaura couplings.[6] The dppf ligand's "bite angle" and electronic properties are well-suited for stabilizing the palladium center throughout the catalytic cycle. It has shown excellent performance in the coupling of bromoindazoles.[6]
Comparative Data for Catalyst Systems in Indazole Suzuki-Miyaura Couplings
The following table summarizes representative catalyst systems and conditions reported in the literature for the Suzuki-Miyaura coupling of various indazole derivatives. While not exhaustive, it provides a valuable starting point for catalyst selection.
| Catalyst System | Indazole Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | High | [6] |
| Pd(PPh₃)₄ | 3-Bromo-1H-indazoles (free N-H) | Various arylboronic acids | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | Good to Excellent | [7] |
| XPhos-Pd-G2 | 1-Methyl-3-(pinacolboronate)indazole | 1-Chloronaphthalene | K₃PO₄ | tBME/H₂O | 100 (MW) | 97 | [8] |
| PdCl₂(dppf) | Bromo-indazole carboxamide | Various arylboronic acids | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | - | [1] |
| Pd(OAc)₂ / RuPhos | 3-Bromo-5-amino-1H-indazole | Various arylboronic acids | K₃PO₄ | 1,4-Dioxane/H₂O | - | Good to Excellent | [9] |
Experimental Protocols
The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the base, solvent, temperature, and reaction time may be necessary for different coupling partners.
Protocol 1: General Procedure using a Buchwald Palladacycle Precatalyst
This protocol utilizes a highly active and user-friendly palladacycle precatalyst, which is often effective at lower temperatures and catalyst loadings.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl bromide (1.0 equiv)
-
XPhos-Pd-G2 (or other suitable palladacycle) (1-2 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk tube or microwave vial
-
Magnetic stir bar
Procedure:
-
To a flame-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl or heteroaryl bromide (1.0 equiv), this compound (1.2 equiv), the chosen base (2.0 equiv), and the palladacycle precatalyst (1-2 mol%).
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Seal the vessel and heat the reaction mixture with vigorous stirring. A typical starting point is 80-100 °C for conventional heating or 120-150 °C for microwave irradiation.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using Pd(dppf)Cl₂
This protocol employs a widely used and reliable catalyst that is particularly effective for a broad range of substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl bromide (1.0 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane or Dimethoxyethane (DME)
-
Degassed water
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stir bar
Procedure:
-
To a Schlenk tube or a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the aryl or heteroaryl bromide (1.0 equiv), this compound (1.2 equiv), the chosen base (2.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (2-5 mol%).
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous organic solvent (e.g., 1,4-dioxane or DME) and degassed water (typically a 4:1 ratio of organic solvent to water).[6]
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work up the reaction as described in Protocol 1.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Final Considerations
-
Low or No Conversion: If the reaction fails to proceed, consider screening different bases (e.g., switching from a carbonate to a phosphate) or solvents. Increasing the reaction temperature or time may also be beneficial. Ensure the palladium catalyst has not been deactivated; using a fresh batch or a different precatalyst can be helpful.[10]
-
Protodeborylation: A common side reaction is the cleavage of the C-B bond of the boronic ester, leading to the formation of 3-methylindazole. This can be minimized by using milder bases (e.g., K₂CO₃ instead of stronger bases), lower reaction temperatures, and shorter reaction times.
-
Homocoupling: The formation of a biaryl product from the self-coupling of the boronic ester can sometimes be observed. This is often more prevalent at higher catalyst loadings or with certain ligand systems.
-
Microwave Irradiation: For sluggish reactions, microwave heating can significantly accelerate the reaction rate and often leads to higher yields in shorter times.[7]
By carefully considering the interplay between the palladium source, ligand, base, and solvent, researchers can successfully employ the Suzuki-Miyaura cross-coupling to synthesize a diverse range of 6-aryl- and 6-heteroaryl-3-methylindazoles, thereby facilitating the exploration of this important chemical space in drug discovery and development.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Optimal base and solvent conditions for reactions involving 3-Methylindazole-6-boronic acid pinacol ester.
An Application Guide for Researchers
Optimal Base and Solvent Conditions for Reactions Involving 3-Methylindazole-6-boronic acid pinacol ester
Introduction: The Strategic Value of this compound
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1] this compound has emerged as a critical building block for the synthesis of complex drug candidates and bioactive molecules.[1][2][3] Its utility is primarily centered on its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
The pinacol ester form offers significant advantages over the corresponding free boronic acid. The pinacol group acts as a protecting group, shielding the reactive C-B bond from premature degradation pathways like protodeboronation and oxidation. This enhanced stability translates to easier handling, a longer shelf life, and improved compatibility with chromatographic purification methods.[4][5]
This guide provides an in-depth analysis of the optimal reaction conditions for this compound, focusing on the critical interplay between bases, solvents, and catalysts. The protocols and insights presented herein are designed to empower researchers in drug development and synthetic chemistry to leverage this versatile reagent with maximum efficiency and reproducibility.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the formation of a carbon-carbon bond between the indazole C6 position and an aryl or vinyl (pseudo)halide.[6][7] Understanding the mechanistic nuances of this reaction is paramount to optimizing its outcome.
Mechanistic Overview: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from boron to palladium. It requires activation of the boronic ester by a base to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][8]
Caption: Fig 1. Simplified catalytic cycle for the Suzuki-Miyaura reaction.
The Critical Role of the Base and Solvent System
The choice of base and solvent is not trivial; it directly influences reaction kinetics, yield, and purity by modulating the key transmetalation step and managing reagent solubility.
-
Function of the Base: The primary role of the base is to react with the boronic ester to form an anionic boronate "ate" complex ([R-B(pin)(OR')]⁻).[9][10] This complex is significantly more nucleophilic than the neutral boronic ester, which dramatically accelerates the rate of transmetalation with the palladium(II) complex.[7][11] Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[6][7] The strength of the base can influence selectivity and the rate of side reactions.
-
Function of the Solvent: The solvent must effectively dissolve the organic substrates, the palladium catalyst, and, crucially, the base. Many Suzuki-Miyaura reactions employ a biphasic or aqueous mixture.[7] Water can be beneficial as it readily dissolves inorganic bases, facilitating their interaction with the organoboron species.[12] Common solvents include 1,4-dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene, often in combination with water.[6][7][12]
Optimization of Conditions for this compound
For heteroaromatic boronic esters like our target compound, careful selection of conditions is essential to maximize yield and prevent unwanted side reactions such as protodeboronation (cleavage of the C-B bond by a proton source).[6][13]
| Base | Solvent System | Typical Temp. (°C) | Key Considerations & Insights | Ref. |
| K₂CO₃ | 1,4-Dioxane / H₂O (e.g., 4:1) | 80-100 | A robust, general-purpose system. The aqueous phase aids in dissolving the base. A reliable starting point for optimization. | [14] |
| Cs₂CO₃ | 1,4-Dioxane or Toluene | 90-110 | A stronger, more soluble base in organic solvents. Often used for less reactive aryl chlorides or sterically hindered partners. Can accelerate the reaction but may also increase protodeboronation risk if moisture is not controlled. | [15][16] |
| K₃PO₄ | Toluene or Dioxane / H₂O | 80-110 | A moderately strong base that is often effective when carbonates fail. Its hydrated form can provide a controlled release of water. | [12] |
| KOAc | 1,4-Dioxane or DMSO | 80-90 | A weaker base, often used in Miyaura borylation reactions but also effective in Suzuki couplings where a mild base is required to preserve sensitive functional groups. Preferred for minimizing side reactions. | [17][18] |
| TMSOK | DME or THF (Anhydrous) | 60-80 | Potassium trimethylsilanolate is used under anhydrous conditions and has been shown to significantly accelerate couplings with heteroaryl boronic esters by facilitating faster transmetalation. | [19] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for coupling this compound with a generic aryl bromide.
Caption: Fig 2. Experimental workflow for a typical Suzuki-Miyaura coupling.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 - 0.05 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon source
Procedure:
-
To an oven-dried reaction flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 4:1 1,4-Dioxane/Water) via syringe.
-
Sparge the resulting suspension with the inert gas for 15 minutes to ensure all oxygen is removed.
-
Add the palladium catalyst (Pd(dppf)Cl₂) to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired product.
Advanced Applications: Sequential Cross-Coupling Strategies
This compound is not only used for simple biaryl synthesis but also as a key component in multi-step syntheses. A common strategy involves an initial Suzuki-Miyaura coupling followed by a second cross-coupling reaction, such as a Buchwald-Hartwig amination, at a different position on the coupled product.[20]
Strategy: Suzuki Coupling followed by Buchwald-Hartwig Amination
This powerful sequence allows for the rapid construction of complex molecules with diverse functionalities.
-
Step 1 (Suzuki-Miyaura): Couple this compound with a di-halogenated arene (e.g., 1-bromo-4-chlorobenzene), selectively reacting at the more reactive position (bromide).
-
Step 2 (Buchwald-Hartwig): Use the product from Step 1, which now contains the 3-methylindazole moiety and a remaining halogen (chloride), as the substrate for a C-N bond formation reaction with a desired amine.[21][22]
Protocol 2: Illustrative Buchwald-Hartwig Amination of a Suzuki Product
This protocol assumes the successful synthesis of 6-(4-chlorophenyl)-3-methyl-1H-indazole via Protocol 1.
Materials:
-
6-(4-chlorophenyl)-3-methyl-1H-indazole (1.0 equiv)
-
Desired Amine (e.g., Morpholine) (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Pd₂(dba)₃ (0.01-0.02 equiv)
-
A suitable phosphine ligand (e.g., XPhos, 0.04 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add NaOtBu (1.4 equiv), the phosphine ligand, and Pd₂(dba)₃.
-
Evacuate and backfill the tube with argon.
-
Add the 6-(4-chlorophenyl)-3-methyl-1H-indazole substrate (1.0 equiv) and anhydrous toluene.
-
Add the amine (1.2 equiv) via syringe.
-
Seal the tube and heat to 100 °C with stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride and dilute with ethyl acetate.
-
Perform a standard aqueous work-up and purification by silica gel chromatography as described in Protocol 1.
Technical Insights & Troubleshooting
-
Managing Protodeboronation: This side reaction is often promoted by excess water, strong acids, or prolonged heating.[6][13] If protodeboronation is significant, consider using a stronger, non-aqueous base like Cs₂CO₃ or an anhydrous system with TMSOK.[15][19] Minimizing reaction time is also beneficial.
-
Catalyst Selection: While Pd(dppf)Cl₂ is a versatile workhorse, other catalyst systems may offer improved performance. For less reactive aryl chlorides, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or CataCXium ligands) can be more effective.[6]
-
Reagent Purity: The quality of the boronic ester is crucial. Impurities or partial hydrolysis to the boronic acid can lead to inconsistent results.[23] It is advisable to use high-purity reagents and store them under inert, dry conditions.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. nbinno.com [nbinno.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound|97% [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Deprotection methods for 3-Methylindazole-6-boronic acid pinacol ester to yield the boronic acid.
Application Note & Protocol Guide: Deprotection of 3-Methylindazole-6-boronic Acid Pinacol Ester
Abstract & Introduction
1.1. Significance: The 3-methylindazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The C-6 boronic acid derivative is a critical building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. However, free boronic acids can be challenging to handle, purify, and store due to their propensity for dehydration to form cyclic boroxine anhydrides.[1] To circumvent these issues, the boronic acid is often protected as its pinacol ester.[2][3] This form is significantly more stable, generally a crystalline solid, and compatible with a wide range of reaction conditions, including chromatographic purification.[1][2]
1.2. The Challenge of Deprotection: While essential for stability, the pinacol protecting group must often be removed to yield the free boronic acid for subsequent reactions or final compound characterization. The deprotection process, while conceptually a simple hydrolysis, can be unpredictable and challenging.[2][3] Incomplete reactions, purification difficulties, and potential degradation of the sensitive indazole core necessitate robust and reliable protocols.
1.3. Objective: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on validated methods for the deprotection of this compound. We will explore the mechanistic underpinnings of several key strategies and provide detailed, step-by-step experimental protocols.
Mechanistic Principles of Pinacol Ester Cleavage
The conversion of a pinacol boronate ester to a boronic acid is an equilibrium process governed by Le Chatelier's principle. The core challenge is to drive the equilibrium, shown below, to the right.
The primary strategies to achieve this involve:
-
Hydrolysis: Introducing water, often under acidic conditions, to hydrolyze the ester bonds. The acid catalyzes the reaction by protonating the oxygen atoms of the pinacol group, making it a better leaving group.[1][3]
-
Transesterification: Employing a large excess of a sacrificial "scavenger" molecule, such as another boronic acid or a diol, to react with the liberated pinacol and shift the equilibrium.[4][5]
This guide will focus on three highly effective and widely adopted methods that leverage these principles.
Deprotection Methodologies: A Comparative Overview
Choosing the optimal deprotection method depends on the substrate's stability, the desired purity, and the scale of the reaction. We present three validated approaches, summarized in the table below.
| Method | Principle | Conditions | Advantages | Potential Challenges |
| A: Biphasic Acidic Hydrolysis | Acid-catalyzed hydrolysis | Organic Solvent (e.g., Diethyl Ether) / Aqueous Acid (e.g., 1N HCl) | Simple, uses common reagents, often product precipitates for easy isolation. | May not be suitable for highly acid-sensitive substrates. |
| B: Two-Step DEA Transesterification | Transesterification followed by hydrolysis | 1. Diethanolamine (DEA) in Ether2. Mild Acidic Hydrolysis | Very mild, high-yielding, intermediate DEA adduct is often a solid that can be isolated by filtration, removing impurities.[2][3] | Two distinct steps are required. |
| C: Two-Step Trifluoroborate Formation | Conversion to stable salt, then hydrolysis | 1. KHF₂ in aq. Methanol2. TMSCl or Acidic Hydrolysis | Mild conditions, intermediate trifluoroborate salt is highly stable and crystalline.[6][7] | Requires handling of fluoride reagents. |
Visual Workflow of Deprotection Strategies
The following diagram illustrates the pathways from the starting pinacol ester to the final boronic acid product using the methods detailed in this guide.
Caption: Workflow for pinacol ester deprotection.
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, when performing these procedures. All operations should be conducted in a well-ventilated fume hood.
Protocol A: Biphasic Acidic Hydrolysis
This method relies on vigorous stirring of a two-phase system to facilitate hydrolysis, often resulting in the precipitation of the pure boronic acid.
5.1. Reagents & Materials:
-
This compound (1.0 eq)
-
Diethyl ether (Et₂O) or Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Hexanes or Pentane (for washing)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
5.2. Step-by-Step Procedure:
-
Dissolution: Dissolve the this compound in a suitable organic solvent (e.g., 10 mL of Et₂O per 1 mmol of ester) in a round-bottom flask.
-
Acidification: Add an equal volume of 1N aqueous HCl to the flask.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Typically, a white precipitate of the boronic acid will form over 1-4 hours.
-
Isolation: Once the reaction is complete (disappearance of starting material), collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid sequentially with a small amount of cold water to remove any inorganic salts, followed by a cold, non-polar organic solvent like hexanes or pentane to remove any residual pinacol.
-
Drying: Dry the product under high vacuum to afford the pure 3-Methylindazole-6-boronic acid.
Caption: Process flow for biphasic hydrolysis.
Protocol B: Two-Step Diethanolamine (DEA) Transesterification
This elegant method leverages the formation of a stable, often crystalline, diethanolamine adduct, which is then easily hydrolyzed.[2][3][8]
5.3. Reagents & Materials:
-
This compound (1.0 eq)
-
Diethanolamine (1.1 eq)
-
Diethyl ether (Et₂O)
-
1N Hydrochloric acid (HCl)
5.4. Step-by-Step Procedure:
Step 1: Formation of the DEA Adduct
-
Dissolution: Suspend the pinacol ester in diethyl ether (approx. 10 mL per 1 mmol) in a flask.
-
Addition: Add diethanolamine (1.1 eq) to the suspension.
-
Precipitation: Stir the mixture at room temperature. A white precipitate of the DEA adduct typically forms within minutes.[3] Continue stirring for 30-60 minutes to ensure complete conversion.
-
Isolation: Collect the solid adduct by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. This intermediate is often pure enough for the next step without further purification.
Step 2: Hydrolysis of the DEA Adduct
-
Suspension: Suspend the isolated DEA adduct in a minimal amount of water or a biphasic mixture (e.g., Et₂O/water).
-
Acidification: Add 1N HCl and stir at room temperature for 20-30 minutes.
-
Isolation & Drying: The free boronic acid will typically precipitate. Isolate by vacuum filtration, wash with cold water and hexanes, and dry under high vacuum.
Protocol C: Two-Step Trifluoroborate Formation
This method converts the ester to a highly stable potassium trifluoroborate (BF₃K) salt, which can be stored or directly hydrolyzed.[1][6]
5.5. Reagents & Materials:
-
This compound (1.0 eq)
-
Potassium hydrogen difluoride (KHF₂, 3.0-4.0 eq)
-
Methanol (MeOH) and Water
-
Saturated aqueous Sodium Chloride (brine)
-
1N Hydrochloric acid (HCl)
5.6. Step-by-Step Procedure:
Step 1: Formation of the Potassium Trifluoroborate Salt
-
Solution: Dissolve the pinacol ester in methanol (5 mL per 1 mmol). Add an equal volume of water.
-
Reagent Addition: Add solid potassium hydrogen difluoride (KHF₂) in one portion.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. A precipitate of the BF₃K salt should form.
-
Isolation: Cool the mixture in an ice bath, and if necessary, add saturated aqueous NaCl to further decrease the solubility of the product. Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Hydrolysis of the Trifluoroborate Salt
-
Suspension: Suspend the BF₃K salt in an organic solvent like diethyl ether or acetone.
-
Hydrolysis: Add 1N aqueous HCl and stir vigorously at room temperature for 1-3 hours.
-
Work-up: If the product precipitates, isolate by filtration as in other methods. If it remains in the organic layer, separate the layers, extract the aqueous layer with the organic solvent, combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the boronic acid.
Troubleshooting & Final Considerations
-
Incomplete Conversion: If monitoring shows starting material remains, extend the reaction time or slightly increase the temperature (e.g., to 40 °C), provided the substrate is stable.
-
Product Oiling Out: If the boronic acid does not precipitate as a solid, perform a standard liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate to obtain the product.
-
Boroxine Formation: Over-drying or prolonged storage of the final boronic acid can lead to the formation of the trimeric boroxine anhydride. Store the final product in a desiccator under an inert atmosphere if possible.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. A method for the deprotection of alkylpinacolyl boronate esters. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Preventing protodeboronation of 3-Methylindazole-6-boronic acid pinacol ester during coupling.
Guide: Preventing Protodeboronation of 3-Methylindazole-6-boronic acid pinacol ester
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the undesired protodeboronation of this compound. As Senior Application Scientists, we have consolidated field-proven insights and mechanistic knowledge to help you troubleshoot and optimize your reaction outcomes.
Introduction: The Challenge of an Electron-Rich Substrate
This compound is a valuable building block in medicinal chemistry. However, its electron-rich indazole core renders the carbon-boron bond susceptible to cleavage by a proton source, a side reaction known as protodeboronation. This process consumes your starting material, generates the byproduct 3-methylindazole, and ultimately lowers the yield of your desired coupled product. This guide provides a deep dive into the mechanisms driving this side reaction and offers robust strategies to ensure the desired cross-coupling pathway prevails.
Frequently Asked Questions (FAQs)
Q1: What exactly is protodeboronation and why is it my primary side reaction?
Protodeboronation is the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1][2] In your case, this compound is converted back to 3-methylindazole. This reaction is a significant challenge for electron-rich heteroaromatic boronic esters because the indazole ring system donates electron density to the carbon atom of the C-B bond, making it more susceptible to attack by a proton (protonolysis).
Q2: I thought using a pinacol ester instead of the boronic acid was supposed to prevent this. Why is it still happening?
Using a pinacol ester does offer greater stability compared to the corresponding boronic acid, primarily by protecting the Lewis acidic boron center from premature reactions.[3][4][5][6] However, this protection is not absolute. Protodeboronation of boronic esters can occur via two primary pathways:
-
Direct Protodeboronation: The ester itself is directly protonolyzed.
-
Pre-hydrolytic Pathway: Under basic, aqueous conditions common in Suzuki couplings, the pinacol ester first hydrolyzes to the more reactive boronic acid, which then rapidly undergoes protodeboronation.[7][8][9] Kinetic studies have shown this pre-hydrolysis step is often a dominant component of the overall decomposition process.[7][8][9]
Q3: My main byproduct is 3-methylindazole. What are the most common culprits in my reaction setup?
The three most common factors that accelerate protodeboronation are:
-
Presence of Water: Water is the ultimate proton source for this side reaction.[10]
-
Choice of Base: Strong bases, particularly in aqueous solution (e.g., Na₂CO₃, K₂CO₃), generate hydroxide ions that catalyze both the hydrolysis of the ester and the subsequent protodeboronation of the resulting boronate anion.[2][7][11][12]
-
High Temperature: Elevated temperatures can increase the rate of protodeboronation, sometimes more significantly than the rate of the desired coupling.[13][14]
Q4: How does my choice of palladium catalyst and ligand influence the amount of protodeboronation?
The catalyst system plays a crucial role. The goal is to make the productive catalytic cycle (oxidative addition, transmetalation, reductive elimination) kinetically much faster than the decomposition pathway.
-
Inefficient Catalysts: Slow catalysts (like Pd(PPh₃)₄ under certain conditions) can allow the boronic ester to decompose while waiting for the catalytic cycle to proceed.
-
Bulky Ligands: There is a paradoxical effect with bulky electron-rich phosphine ligands (e.g., SPhos, RuPhos, P(t-Bu)₃). While they are often used to accelerate the desired coupling, recent studies have shown that they can also directly promote palladium-catalyzed protodeboronation.[15][16][17][18] The choice requires a careful balance: the ligand must be active enough to ensure coupling is rapid, but not so promoting of protodeboronation that it becomes the major pathway.
Mechanistic Insights: The Battle Between Coupling and Decomposition
To effectively prevent protodeboronation, it is essential to understand the competing chemical pathways occurring in your flask. The success of your reaction depends on favoring the kinetics of the Suzuki-Miyaura cycle over the protodeboronation pathway.
The Competing Pathways
The diagram below illustrates the critical juncture. After oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting complex can either proceed through the desired transmetalation step with the boronic ester or be diverted by competing protodeboronation of the starting material.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common issues related to the protodeboronation of this compound.
Problem: High Levels of Protodeboronation (>20%) with Standard Aqueous Conditions
-
Common Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃ or Na₂CO₃, Dioxane/H₂O (e.g., 4:1), 80-100 °C.
-
Root Cause Analysis: This is a classic case where the combination of a moderately strong base and the presence of water creates an ideal environment for the pre-hydrolytic protodeboronation pathway. At elevated temperatures, this decomposition is often kinetically competitive with the cross-coupling reaction.
-
Solutions:
-
Change the Base: Switch from carbonate bases to a milder, non-hydroxide-generating, and often less-hydrated base.
-
Recommendation: Use potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[19] K₃PO₄ is a weaker base that is highly effective in anhydrous conditions. CsF works by a different mechanism, activating the boron species without significantly increasing the pH.
-
Action: Replace 2.0 equivalents of K₂CO₃ with 2.0-3.0 equivalents of anhydrous K₃PO₄. Ensure the K₃PO₄ is freshly purchased or has been dried in an oven.
-
-
Eliminate Water: The most direct way to stop protodeboronation is to remove the proton source.
-
Recommendation: Switch to strictly anhydrous conditions.
-
Action: Use anhydrous solvents like toluene, 2-MeTHF, or CPME. If using dioxane, ensure it is freshly distilled or from a sealed bottle over molecular sieves. Flame-dry your glassware under vacuum and backfill with an inert gas (Argon or Nitrogen) before adding reagents.
-
-
Lower the Reaction Temperature: Protodeboronation has a significant activation energy.
-
Recommendation: Find the lowest possible temperature that allows for efficient catalytic turnover.[13]
-
Action: Attempt the reaction at 60-80 °C. You may need to extend the reaction time, but the reduction in the decomposition side reaction will likely improve the overall yield.
-
-
Problem: Reaction is Sluggish or Stalls After Implementing Milder Conditions
-
Root Cause Analysis: The milder conditions (lower temperature, weaker base) have successfully suppressed protodeboronation but are insufficient to promote a high turnover rate with your current catalyst system. The rate of transmetalation is likely now the rate-limiting step.
-
Solutions:
-
Upgrade the Catalyst System: Employ a more active, modern catalyst designed for challenging couplings.
-
Recommendation: Use a palladium pre-catalyst with a bulky, electron-rich phosphine ligand. These systems are often highly active at lower temperatures.
-
Action: Switch from Pd(PPh₃)₄ to a system like [Pd(cinnamyl)Cl]₂ with the SPhos ligand, or use a G3/G4 Buchwald pre-catalyst (e.g., SPhos-Pd-G3). These catalysts often require lower loadings (0.5–2 mol %) and can be effective at temperatures as low as 40-60 °C.
-
-
Control Substrate Concentration: Keep the instantaneous concentration of the sensitive boronic ester low to favor the bimolecular coupling over the unimolecular decomposition.
-
Recommendation: Use slow addition.
-
Action: Dissolve the this compound in your anhydrous solvent and add it via a syringe pump over several hours to the reaction mixture containing the catalyst, base, and aryl halide at the target temperature.
-
-
Troubleshooting Decision Tree
This flowchart provides a logical workflow for optimizing your reaction.
Data & Protocols
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
| Base | Formula | Strength | Typical Conditions | Pros | Cons for Indazole Substrate |
| Potassium Carbonate | K₂CO₃ | Strong | Aqueous/Biphasic | Inexpensive, widely used | High Risk: Promotes ester hydrolysis and protodeboronation. |
| Cesium Carbonate | Cs₂CO₃ | Strong | Aqueous or Anhydrous | More soluble in organic solvents | High Risk: Similar to K₂CO₃, can accelerate protodeboronation. |
| Potassium Phosphate | K₃PO₄ | Moderate | Anhydrous | Recommended: Mild, non-nucleophilic, minimizes hydrolysis. | Requires strictly anhydrous conditions for best results. |
| Cesium Fluoride | CsF | Mild | Anhydrous | Recommended: Activates C-B bond without strong basicity. | Can be hygroscopic; more expensive. |
Recommended Protocol: Anhydrous Conditions with a Modern Catalyst
This protocol is optimized to minimize protodeboronation for sensitive substrates like this compound.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
SPhos Pd G3 Precatalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
Anhydrous Toluene (or 2-MeTHF)
Procedure:
-
Preparation: To a flame-dried, oven-cooled round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), and SPhos Pd G3 Precatalyst (0.02 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with Argon three times.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Degassing: Bubble Argon through the stirred reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Heat the reaction mixture to 70-80 °C under a positive pressure of Argon.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification Strategies for Crude 3-Methylindazole-6-boronic acid pinacol ester
Welcome to the technical support guide for the purification of 3-Methylindazole-6-boronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to the purification of this important synthetic intermediate.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the purification of this compound.
Issue 1: Low or No Recovery from Silica Gel Chromatography
Q: I'm experiencing poor recovery of my this compound from a silica gel column. My TLC analysis shows significant tailing or the compound remaining at the baseline. What's causing this?
A: This is a frequent issue when purifying boronic acid pinacol esters on silica gel. The primary cause is the interaction between the Lewis acidic boron atom of your ester and the Lewis basic silanol groups on the silica gel surface, leading to strong adsorption and product loss.[1] Another potential issue is the hydrolysis of the pinacol ester on the acidic silica surface back to the more polar boronic acid, which will not elute with non-polar solvents.[1]
Solutions:
-
Deactivate the Silica Gel: You can mitigate the Lewis acidity of the silica gel by treating it with a non-nucleophilic base. A common practice is to prepare a slurry of the silica gel in your chosen eluent and add a small amount of triethylamine (NEt₃) to cap the acidic silanol groups.[2]
-
Use Boric Acid-Impregnated Silica Gel: A facile method to suppress the over-adsorption of pinacol boronic esters is to use silica gel impregnated with boric acid.[3][4][5] This technique has been shown to significantly improve the recovery of these compounds during column chromatography.
-
Switch to an Alternative Stationary Phase: For less polar boronic esters, neutral alumina can be a suitable substitute for silica gel, as it has a different surface chemistry.[6]
-
Employ a Plug Filtration: If your primary goal is to remove baseline impurities, a rapid filtration through a plug of silica gel or Celite can minimize the contact time between your compound and the stationary phase, thereby reducing adsorption and potential degradation.[2]
Issue 2: Product Decomposition or Hydrolysis During Purification
Q: My post-purification NMR analysis indicates the presence of the corresponding boronic acid. How can I prevent this hydrolysis during the purification process?
A: Pinacol esters are susceptible to hydrolysis, particularly when exposed to water, alcohols, or acidic and basic conditions, which can be present during aqueous workups or chromatography.[1][7]
Solutions:
-
Maintain Anhydrous Conditions: It is crucial to use rigorously dried solvents and glassware. If your compound is particularly sensitive, performing workups and chromatography under an inert atmosphere (e.g., Nitrogen or Argon) is recommended.
-
Avoid Protic Solvents in Sample Preparation: When preparing your sample for analysis (e.g., HPLC), using aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) instead of methanol or water/ACN mixtures can prevent pre-injection hydrolysis.[8][9]
-
Neutralize Your Workup: During aqueous extractions, ensure the pH is kept neutral or slightly acidic to minimize base-catalyzed hydrolysis.
Issue 3: Difficulty with Crystallization
Q: I'm struggling to crystallize my this compound from the crude oil. What techniques can I try?
A: If direct crystallization is proving difficult, several alternative approaches can be employed.
Solutions:
-
Trituration: This technique involves washing the crude oil with a solvent in which the desired compound is sparingly soluble, but the impurities are highly soluble. This can often induce crystallization or solidify the product.
-
Solvent/Anti-Solvent Recrystallization: Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add an "anti-solvent" (in which it is poorly soluble) until turbidity is observed. Allowing this mixture to stand may promote crystal growth.[2] Common solvent systems for boronic esters include ethyl acetate/ethanol and diethyl ether.[2][10]
-
Derivative Formation: In some cases, it may be advantageous to temporarily convert the boronic ester to a more crystalline derivative for purification. For instance, transesterification with diethanolamine can form a crystalline zwitterionic adduct that can be easily isolated by filtration and then hydrolyzed back to the boronic acid.[10][11][12]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, homocoupled byproducts of the starting materials, and residual palladium catalyst from the borylation reaction.[6] Additionally, bis(pinacolato)diboron (B₂pin₂) is often used in excess and can be a significant impurity.[2]
Q2: How can I effectively remove residual B₂pin₂?
A2: While B₂pin₂ can sometimes be challenging to remove completely by column chromatography alone, a plug filtration through silica or celite can remove a significant portion.[2] Recrystallization is also an effective method for separating the desired product from B₂pin₂.
Q3: Is it possible to use the crude this compound directly in the next step (e.g., a Suzuki coupling)?
A3: In some instances, if the crude product is of high purity (~90% by NMR), it may be possible to use it directly in the subsequent reaction, especially if the impurities are known to not interfere with the coupling reaction.[2] However, for optimal results and to avoid downstream purification challenges, it is generally recommended to purify the boronic ester first.
Q4: What are the recommended storage conditions for purified this compound?
A4: Due to their sensitivity to moisture, it is best to store the purified product in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator.[13]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography using Boric Acid-Impregnated Silica Gel
Objective: To purify crude this compound by suppressing over-adsorption on the stationary phase.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Boric acid
-
Appropriate organic solvents (e.g., hexanes, ethyl acetate)
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
Prepare a 5% w/v solution of boric acid in a suitable solvent (e.g., ethanol).
-
Create a slurry of the silica gel in this solution and gently shake for 1 hour.
-
Remove the solvent by filtration.
-
Wash the treated silica gel with fresh solvent (e.g., ethanol).
-
Dry the silica gel in a vacuum oven at 60°C for 1.5 hours.[5]
-
-
Column Packing:
-
Pack the column with the prepared boric acid-impregnated silica gel using a slurry method with your chosen eluent system.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and carefully load it onto the top of the packed column.
-
-
Elution and Collection:
-
Elute the column with an appropriate solvent gradient (e.g., increasing percentage of ethyl acetate in hexanes).
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
Objective: To purify crude this compound by crystallization.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., ethyl acetate, diethyl ether)
-
"Anti-solvent" (e.g., hexanes, ethanol)
-
Erlenmeyer flask
-
Heating source (if necessary)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the crude product in the minimum amount of the "good" solvent at room temperature or with gentle heating.
-
Slowly add the "anti-solvent" dropwise while stirring until the solution becomes cloudy.
-
If heating was used, allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold "anti-solvent".
-
Dry the crystals under vacuum.
Data Presentation
| Purification Method | Typical Yield | Purity (by NMR) | Key Advantages | Key Disadvantages |
| Standard Silica Gel Chromatography | Variable (can be low) | >95% | Good separation of many impurities. | Potential for low recovery due to adsorption and hydrolysis.[1] |
| Boric Acid-Impregnated Silica Gel | Improved | >95% | Suppresses over-adsorption, leading to better recovery.[3][5] | Requires an extra preparation step for the stationary phase. |
| Recrystallization | Good to Excellent | >98% | Can provide very high purity material; effective for removing B₂pin₂. | May not be suitable for all compounds, especially oils. |
| Neutral Alumina Chromatography | Good | >95% | Alternative to silica for less polar esters.[6] | May not be as effective for more polar compounds. |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 3-Methylindazole-5-boronic acid pinacol ester | 864771-17-5 [sigmaaldrich.com]
Technical Support Center: Navigating the Challenges of Boronic Acid Pinacol Ester Chromatography
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common and often frustrating challenges encountered during the column chromatography of boronic acid pinacol esters (Bpins). These valuable synthetic intermediates are notorious for their problematic behavior on silica gel, leading to issues ranging from poor recovery to complete decomposition. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you successfully purify your Bpin compounds.
Troubleshooting Guide: A Problem-Solution Approach
This section is designed to help you diagnose and resolve specific issues you may encounter during your purification process.
Issue 1: Low or No Recovery from Silica Gel Chromatography
Q: I'm running a silica gel column, but my boronic acid pinacol ester isn't eluting, or the recovery is extremely low. My TLC plate shows the spot either staying at the baseline or tailing significantly. What's happening?
A: This is the most frequently reported problem and stems from the fundamental chemical properties of both your compound and the stationary phase. The boron atom in your pinacol ester is Lewis acidic, meaning it is electron-deficient. The surface of standard silica gel is populated with silanol groups (Si-OH), which are Lewis basic. This leads to a strong, often irreversible, adsorption of your compound onto the silica gel.[1][2][3] This over-adsorption results in your compound remaining at the top of the column or "streaking" down the column, leading to poor recovery and broad, impure fractions.[1][2]
| Solution | Mechanism of Action | When to Use |
| Deactivate the Silica Gel | Reduces the number and/or accessibility of Lewis basic silanol groups on the silica surface. | This should be your first line of defense for problematic Bpins. |
| Use an Alternative Stationary Phase | Provides a different surface chemistry that may have less affinity for your Bpin. | When silica deactivation is insufficient or causes other separation issues. |
| Minimize Contact Time | Reduces the time the Bpin is exposed to the silica gel, thereby limiting adsorption and decomposition. | For relatively clean crude mixtures where only baseline impurities need to be removed. |
This method is highly effective at suppressing the over-adsorption of pinacol esters.[1][2][4]
-
Preparation: In a round-bottom flask, prepare a 5% w/v solution of boric acid in a suitable solvent (e.g., 5 g of boric acid in 100 mL of ethanol).
-
Slurry Formation: Add your silica gel to the boric acid solution to form a slurry. A common ratio is 100 g of silica gel to 550 mL of the 5% boric acid solution.[2]
-
Impregnation: Gently agitate or shake the slurry for approximately 1 hour at room temperature.
-
Solvent Removal: Remove the solvent by filtration under vacuum.
-
Washing & Drying: Wash the impregnated silica gel with fresh solvent (e.g., ethanol) to remove any excess, unadsorbed boric acid. Dry the silica gel thoroughly in a vacuum oven (e.g., 1.5 hours at 60°C) until it is a free-flowing powder.[2]
-
Column Packing: Pack your column using this treated silica gel as you would with standard silica gel.
Issue 2: Product Decomposition or Hydrolysis During Purification
Q: My post-column NMR analysis shows the presence of the corresponding boronic acid in my "purified" pinacol ester. How can I prevent this hydrolysis?
A: Pinacol esters are susceptible to hydrolysis, a reaction that cleaves the ester back to the more polar boronic acid and pinacol.[1][5] This process can be catalyzed by the acidic nature of the silica gel surface, especially in the presence of trace amounts of water or protic solvents in your eluent.[3][6][7]
-
Rigorous Anhydrous Conditions: Ensure all solvents are distilled and dried over molecular sieves, and that glassware is oven- or flame-dried before use. Running the column under an inert atmosphere (Nitrogen or Argon) can also be beneficial for highly sensitive substrates.
-
Alternative Chromatography Techniques: For particularly sensitive esters, moving away from standard silica gel chromatography is often the best solution.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique utilizes a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis and provides excellent solubility for the pinacol ester.[5]
-
Optimized Reversed-Phase HPLC (RP-HPLC): While standard RP-HPLC can exacerbate hydrolysis, certain conditions can mitigate it.[6][8][9] Using a stationary phase with low residual silanol activity is crucial.[8][10] Additionally, employing non-aqueous, aprotic diluents for sample preparation can prevent hydrolysis before injection.[11][12]
-
Issue 3: Difficulty Separating the Product from Impurities
Q: I am struggling to separate my pinacol ester from unreacted starting materials or byproducts like bis(pinacolato)diboron (B2pin2). What purification strategy should I use?
A: When standard chromatography fails to provide adequate separation, a highly effective strategy is to convert your crude pinacol ester into a more easily purified derivative. These derivatives often have vastly different physical properties (e.g., crystallinity, polarity) that allow for simple purification via recrystallization or filtration.
-
Conversion to a Potassium Trifluoroborate Salt (BF3K): Reacting the crude pinacol ester with potassium hydrogen fluoride (KHF2) quantitatively converts it into the corresponding trifluoroborate salt. These salts are typically highly crystalline, air-stable solids that can be easily purified by recrystallization.[3][13]
-
Formation of a MIDA Boronate: N-methyliminodiacetic acid (MIDA) boronates are significantly more stable towards chromatography on silica gel than their pinacol counterparts.[3][14] You can convert your crude Bpin ester to the MIDA boronate, purify it via standard silica gel chromatography, and then, if necessary, cleave it back to the free boronic acid.
Frequently Asked Questions (FAQs)
Q1: Can I add a base like triethylamine (NEt3) to my eluent to improve recovery?
A1: Yes, this is a common practice. Adding a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1%) to your eluent can "cap" the acidic silanol groups on the silica gel, preventing your Bpin from strongly adsorbing.[3] However, be mindful that this will change the overall polarity of your eluent system and may affect the separation of other components in your mixture. Also, ensure your target compound is stable to basic conditions.
Q2: Is neutral alumina a good alternative to silica gel?
A2: For some less polar pinacol esters, neutral alumina can be an excellent alternative to silica gel, as it lacks the acidic silanol groups that cause adsorption and hydrolysis.[3][15] It is always recommended to screen your separation on a TLC plate (using an alumina TLC plate) before committing to a large-scale column.
Q3: My compound is UV-inactive. What staining methods work well for Bpins?
A3: Many boronic esters are not UV-active. A highly effective stain for visualizing Bpins on a TLC plate is p-anisaldehyde. Additionally, iodine vapor can be used for visualization.[13]
Q4: Are there newer, more stable types of boronic esters I should consider using?
A4: Yes, the field is continually evolving. For instance, aryl boronic acid 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] have been developed and show remarkable stability on standard silica gel, allowing for easy purification without the need for special treatments.[16][17][18] If you are in the planning stages of your synthesis, considering a more robust protecting group can save significant purification effort later on.
Visualizing the Workflow
A logical approach is key to overcoming purification challenges. The following diagram outlines a decision-making workflow for purifying a novel boronic acid pinacol ester.
Caption: Decision workflow for Bpin purification.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 15. researchgate.net [researchgate.net]
- 16. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction temperature and time for 3-Methylindazole-6-boronic acid pinacol ester.
Technical Support Center: 3-Methylindazole-6-boronic acid pinacol ester
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of this compound. The focus is on optimizing reaction temperature and time, along with troubleshooting common experimental challenges. The format is designed to directly address specific issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My Miyaura borylation of 6-bromo-3-methylindazole shows low to no conversion. What are the primary factors to investigate?
Answer: Low or zero conversion in a Miyaura borylation is a frequent issue that typically points to problems with one of three areas: the catalyst's activity, the integrity of the reagents, or the reaction atmosphere.
Causality and In-Depth Explanation: The catalytic cycle of the Miyaura borylation relies on a Pd(0) species to initiate the oxidative addition with the aryl halide. If the Pd(0) is not generated or is quenched, the reaction will stall. Oxygen is a potent quencher of the active Pd(0) catalyst, oxidizing it to an inactive Pd(II) state.[1] Similarly, the quality of your reagents, particularly the diboron species (B₂pin₂), is critical. B₂pin₂ can degrade with improper storage. The base is not just a proton scavenger; it plays a crucial role in the transmetalation step, and its efficacy can be hampered by excess water.[2]
Troubleshooting Workflow:
-
Atmosphere Control (Most Common Culprit):
-
Action: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[1][3]
-
Insight: A common sign of oxygen contamination is the reaction mixture failing to turn the characteristic dark color associated with the active Pd(0) complex, often remaining red or light brown.[1]
-
-
Catalyst and Reagent Integrity:
-
Action:
-
Use a fresh, unopened bottle of the palladium precatalyst (e.g., PdCl₂(dppf)). While many Pd(II) precatalysts are air-stable, their quality can be suspect if they are old or have been stored improperly.[3]
-
Verify the quality of your bis(pinacolato)diboron (B₂pin₂). If it appears clumpy or discolored, it may have hydrolyzed. Consider using a fresh batch.[3]
-
Dry your base (e.g., Potassium Acetate, KOAc) in a vacuum oven before use. While some water can be tolerated, excess moisture can facilitate unwanted side reactions.[4]
-
-
-
Solubility Check:
-
Action: Confirm that all reactants are soluble in your chosen solvent (e.g., dioxane, DMSO) at the reaction temperature. Poor solubility can severely limit reaction rates.[3]
-
Question 2: How do I optimize the reaction temperature for the synthesis of this compound?
Answer: Temperature is a critical parameter that directly influences reaction rate and the prevalence of side reactions. The optimal temperature creates a balance, ensuring a reasonable reaction time without promoting significant product degradation or byproduct formation.
Causality and In-Depth Explanation: For Miyaura borylations, a common starting point is 80 °C, particularly with catalysts like PdCl₂(dppf) in solvents such as DMSO or dioxane.[5] This temperature provides sufficient thermal energy to overcome the activation barrier for the oxidative addition and subsequent steps. However, elevated temperatures can accelerate side reactions. For instance, temperatures that are too high may promote protodeborylation (loss of the boryl group) or competitive Suzuki-Miyaura coupling between the desired product and unreacted starting material.[6][7] Conversely, a temperature that is too low will result in impractically long reaction times or incomplete conversion. Modern catalyst systems, such as those using Buchwald ligands (e.g., XPhos), can facilitate the reaction at much lower temperatures, sometimes even at room temperature.[8][9]
Experimental Protocol for Temperature Optimization:
-
Setup Parallel Reactions: Prepare three to four identical small-scale reactions.
-
Temperature Gradient: Run each reaction at a different temperature. A good starting range for a standard PdCl₂(dppf) system would be 70 °C, 80 °C, 90 °C, and 100 °C.
-
Monitor Progress: At set time intervals (e.g., 2h, 4h, 8h, 16h), take a small aliquot from each reaction, quench it, and analyze by GC-MS or LC-MS to determine the ratio of starting material, product, and any major byproducts.
-
Analyze and Select: Choose the lowest temperature that provides complete conversion within a desirable timeframe (e.g., < 16 hours) with the minimal formation of byproducts.
Data Summary Table: Temperature Effects
| Temperature | Typical Reaction Time | Potential Issues |
| < 60 °C | > 24 h or incomplete | Very slow conversion; may stall. |
| 80-90 °C | 4-16 h | Optimal Range for many standard systems. Good balance of rate and selectivity.[5] |
| > 100 °C | < 4 h | Faster conversion, but increased risk of protodeborylation and other side reactions.[6] |
Question 3: My reaction produces significant byproducts, including a homocoupled dimer and a deborylated version of my starting material. How can I suppress these?
Answer: The formation of homocoupled (dimer) and protodeborylated impurities points to specific, competing reaction pathways that can be suppressed by carefully controlling the base, water content, and reaction time.
Causality and In-Depth Explanation:
-
Homocoupling (Suzuki-Miyaura Side Reaction): The desired product, this compound, can itself act as a coupling partner with the 6-bromo-3-methylindazole starting material. This is essentially a Suzuki-Miyaura coupling. This side reaction is highly promoted by strong bases and the presence of water, which facilitate the transmetalation of the boronic ester.[2][4] This is precisely why weak bases like potassium acetate (KOAc) are standard for borylations; they are effective enough for the borylation catalytic cycle but not strongly activating for the subsequent Suzuki coupling.[2]
-
Protodeborylation: This is the cleavage of the C-B bond, replacing it with a C-H bond to form 3-methylindazole. This pathway can be catalyzed by trace acids or bases and is often exacerbated by extended reaction times at high temperatures or the presence of excess water.[7]
Optimization & Troubleshooting Flowchart
Caption: Troubleshooting workflow for minimizing side reactions.
Question 4: What is the best way to monitor the reaction to determine the optimal time?
Answer: The optimal reaction time is the point at which the consumption of the starting material (6-bromo-3-methylindazole) is complete, without allowing the reaction to proceed for an extended period where byproduct formation can increase. Real-time monitoring is crucial.
Causality and In-Depth Explanation: Every reaction has a unique kinetic profile based on the specific substrate, catalyst, and conditions. Running a reaction for a "standard" time like 16 hours without monitoring can be inefficient if the reaction is complete in 4 hours, or disastrous if it leads to decomposition. The goal is to stop the reaction at "t = completion" to maximize yield and purity.
Step-by-Step Monitoring Protocol:
-
Establish a Baseline (t=0): Before heating, take a small sample of the reaction mixture. This will serve as your TLC and/or GC-MS reference for the starting material.
-
Thin Layer Chromatography (TLC):
-
This is a fast, qualitative method. Co-spot the reaction aliquot with your starting material. The disappearance of the starting material spot indicates the reaction is nearing completion.
-
Challenge: Often, the boronic ester product has a very similar Rf to the starting aryl bromide, making them difficult to resolve on a TLC plate.[10]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS):
-
This is the most reliable method. Prepare a sample by taking ~0.1 mL of the reaction mixture, quenching it with a small amount of water, extracting with a solvent like ethyl acetate, and injecting the organic layer.
-
This technique will clearly show the disappearance of the starting material peak and the appearance of the product peak, allowing for quantitative assessment of the conversion.[11]
-
Recommendation: Begin monitoring after 2 hours, and then every 2-4 hours thereafter. Once conversion is >98%, the reaction can be stopped and worked up.
-
Question 5: I am having difficulty purifying the final product. It streaks on my silica gel column, and I see some hydrolysis back to the boronic acid.
Answer: Purification of boronic acid pinacol esters via silica gel chromatography is notoriously challenging due to the Lewis acidic nature of both the boron atom and the silica gel surface.[12] This interaction can lead to poor separation (streaking) and on-column hydrolysis.
Causality and In-Depth Explanation: The vacant p-orbital on the boron atom in the pinacol ester makes it a Lewis acid. The surface of silica gel is covered with acidic silanol groups (Si-OH). These two can interact strongly, causing the compound to adhere to the column.[12] Furthermore, residual water on the silica gel can readily hydrolyze the pinacol ester back to the more polar boronic acid, which then becomes very difficult to elute from the column.[10][12]
General Synthesis & Purification Workflow
Caption: General workflow for synthesis and purification.
Solutions for Improved Purification:
-
Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your desired eluent (e.g., 10% Ethyl Acetate in Hexanes). Add 0.5-1% triethylamine (NEt₃) relative to the volume of the eluent. The triethylamine will neutralize the acidic silanol sites, reducing product adsorption and hydrolysis.[12]
-
Use an Alternative Stationary Phase: Neutral alumina can be an effective alternative to silica gel for less polar compounds, as it lacks the strong acidity of silica.[12]
-
Avoid Chromatography - Recrystallization/Trituration: If the crude product is relatively clean, chromatography can sometimes be avoided.
-
Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., hexane) to the crude oil/solid. Stir vigorously. The desired product will often precipitate as a solid, while more soluble impurities remain in the solvent. The solid can then be collected by filtration.[11]
-
Recrystallization: Dissolve the crude material in a minimal amount of a hot solvent and allow it to cool slowly to form crystals.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. catalysis-consulting.com [catalysis-consulting.com]
- 5. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 9. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of 3-Methylindazole-6-boronic acid pinacol ester
An advanced technical support resource has been developed to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 3-Methylindazole-6-boronic acid pinacol ester. This guide offers in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format, ensuring both scientific accuracy and practical, field-tested insights.
This guide is designed to provide direct, actionable solutions to common challenges encountered during the synthesis, purification, and analysis of this compound.
Troubleshooting Guide
Scenario 1: Low or No Product Formation
Question: I have set up my Miyaura borylation reaction with 6-bromo-3-methylindazole and bis(pinacolato)diboron, but my reaction monitoring (TLC/LC-MS) shows little to no conversion to the desired boronic ester. What are the likely causes and how can I fix this?
Answer:
Low or no product formation in a Miyaura borylation is a common issue that can often be traced back to the catalyst system, reaction conditions, or the quality of your starting materials.
Potential Causes and Solutions:
-
Inactive Palladium Catalyst: The Pd(0) active species is sensitive to air and moisture.
-
Solution: Ensure your palladium source and phosphine ligand are of high quality. It is crucial to use a robust catalyst system like PdCl₂(dppf) or a pre-catalyst. Always perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) using properly dried solvents and glassware.
-
-
Inappropriate Base: The choice and quality of the base are critical. While strong bases can promote a subsequent Suzuki coupling as a side reaction, a base that is too weak or impure may not be effective.[1][2]
-
Low Reaction Temperature: Borylation reactions often require elevated temperatures to proceed at a reasonable rate.
-
Solution: A typical temperature range for these reactions is 80-100 °C. If you are running the reaction at a lower temperature, gradually increasing the heat may initiate the conversion.
-
-
Poor Quality Starting Materials: The presence of impurities in your 6-bromo-3-methylindazole or bis(pinacolato)diboron can inhibit the catalyst.
-
Solution: Use freshly purified starting materials. The 6-bromo-3-methylindazole can be recrystallized, and the bis(pinacolato)diboron should be a high-purity grade.
-
Scenario 2: Significant Hydrolysis to the Boronic Acid
Question: I have successfully synthesized the desired product, but a significant portion has hydrolyzed to 3-methylindazole-6-boronic acid. How can I prevent this during the workup and purification?
Answer:
The hydrolysis of boronic acid pinacol esters is a well-documented challenge, often occurring during aqueous workups and chromatography on silica gel.[3][4][5]
Strategies to Minimize Hydrolysis:
-
Anhydrous Workup:
-
Protocol: After the reaction is complete, cool the mixture, dilute with a dry, non-polar solvent like hexanes or toluene, and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure. This avoids exposure to water.
-
-
Careful Chromatographic Purification: Standard silica gel is acidic and contains water, which promotes hydrolysis.[6]
-
Solution 1: Neutral Alumina: Use neutral alumina for column chromatography instead of silica gel.[7]
-
Solution 2: Modified Silica Gel: Prepare a slurry of silica gel with a non-polar solvent containing a small amount of a neutral organic base, like triethylamine (e.g., 0.1-1% v/v), to neutralize acidic sites.
-
Solution 3: Rapid Chromatography: Use a short, wide column and a slightly more polar solvent system than what TLC might suggest to push the product through quickly, minimizing contact time with the stationary phase.[8]
-
-
Alternative Purification - Derivatization: For particularly stubborn cases, you can convert the crude product into a more stable derivative for purification.
-
Protocol: Treat the crude mixture with diethanolamine in an ethereal solvent. This often forms a stable, crystalline adduct that can be easily filtered and purified. The pure adduct can then be hydrolyzed back to the boronic acid if needed, or in some cases, used directly in subsequent reactions.[6][9]
-
Scenario 3: Presence of Homocoupled Byproduct (Ar-Ar)
Question: My final product is contaminated with a significant amount of a homocoupled dimer of my starting material (3,3'-dimethyl-6,6'-biindazole). What causes this and how can I avoid it?
Answer:
The formation of biaryl byproducts is a known side reaction in palladium-catalyzed borylations.[1] This typically occurs when the newly formed boronic ester undergoes a Suzuki coupling with the remaining starting aryl halide.[1]
Mitigation Strategies:
-
Choice of Base: This side reaction is often promoted by stronger bases.
-
Solution: Use a weak base like potassium acetate (KOAc) instead of stronger bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1]
-
-
Stoichiometry Control: An excess of the diboron reagent can help to ensure the aryl halide is consumed in the desired borylation reaction before it can participate in a Suzuki coupling.
-
Solution: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of bis(pinacolato)diboron relative to the 6-bromo-3-methylindazole.
-
-
Reaction Monitoring:
-
Solution: Carefully monitor the reaction progress. Once the starting aryl halide is consumed, stop the reaction to prevent the subsequent Suzuki coupling from becoming a major pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent method is the Miyaura borylation reaction .[2][10][11] This involves a palladium-catalyzed cross-coupling of a 3-methyl-6-haloindazole (typically 6-bromo- or 6-iodo-3-methylindazole) with bis(pinacolato)diboron (B₂pin₂).[2][12] This method is widely used due to its high functional group tolerance and the stability of the resulting pinacol ester product.[2][13]
Q2: What are the key impurities I should expect and how can I identify them?
A2: Besides the starting materials, you should be vigilant for the following process-related impurities.
| Impurity Name | Structure | Common Cause | Identification Method |
| 3-Methylindazole-6-boronic acid | Ar-B(OH)₂ | Hydrolysis of the pinacol ester during workup or purification.[3][4] | LC-MS, ¹H NMR (disappearance of pinacol methyl signal) |
| 3-Methylindazole | Ar-H | Protodeboronation of the product or protodehalogenation of the starting material.[8] | GC-MS, LC-MS, ¹H NMR |
| 3,3'-Dimethyl-6,6'-biindazole | Ar-Ar | Homocoupling of the starting halide or Suzuki coupling of product with starting material.[1][8] | LC-MS (distinct M+ peak), ¹H NMR |
| Pinacol | C₆H₁₄O₂ | Byproduct of hydrolysis.[14] | ¹H NMR (singlet around 1.2 ppm) |
Q3: How should I store this compound to ensure its stability?
A3: Boronic acid pinacol esters are susceptible to hydrolysis over time, especially in the presence of moisture.[3] For long-term stability, it is recommended to store the compound as a solid in a tightly sealed container under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) and at refrigerated temperatures.[15]
Q4: My RP-HPLC analysis shows a growing peak for the boronic acid over time. How can I get an accurate purity reading?
A4: On-column hydrolysis is a significant issue when analyzing boronic esters by reversed-phase HPLC. To obtain accurate and reproducible results, consider the following:
-
Use a specialized column: Columns with low residual silanol activity, such as an XTerra MS C18, have been shown to significantly reduce on-column hydrolysis.[16]
-
Optimize the mobile phase: Avoid acidic pH modifiers like formic or trifluoroacetic acid, which can accelerate hydrolysis. Using a mobile phase with no pH modifier is often best.[4] In some cases, highly basic mobile phases (pH > 12) can stabilize the boronate ester.[5][16]
-
Use aprotic diluents: Dissolve your sample in a non-aqueous, aprotic solvent like acetonitrile or THF immediately before injection to prevent hydrolysis in the sample vial.[5][16]
Experimental Protocols & Visualizations
Protocol 1: Typical Miyaura Borylation Synthesis
This protocol provides a general procedure for the synthesis of this compound.
-
Reagent Setup: To an oven-dried Schlenk flask, add 6-bromo-3-methylindazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane. Follow this with the addition of the palladium catalyst, such as PdCl₂(dppf) (0.03 equiv).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate or toluene and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on neutral alumina or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Diagram 1: General Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Decision Tree for Common Impurities
Caption: Decision tree for identifying and resolving common impurities in the synthesis.
References
- 1. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. usbio.net [usbio.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
HPLC analysis methods for monitoring reactions of 3-Methylindazole-6-boronic acid pinacol ester.
Welcome to the technical support guide for the HPLC analysis of 3-Methylindazole-6-boronic acid pinacol ester and related structures. This resource is designed for researchers, analytical scientists, and process chemists who are monitoring reactions involving this key Suzuki coupling intermediate. Boronic acid pinacol esters are notoriously sensitive, and their accurate quantification by reversed-phase HPLC is complicated by their susceptibility to hydrolysis. This guide provides in-depth, field-proven insights to help you develop robust analytical methods and troubleshoot common issues.
The Core Analytical Challenge: Hydrolytic Instability
This compound is a valuable building block in pharmaceutical synthesis. However, its analytical integrity is constantly threatened by hydrolysis, which converts the ester back to the more polar 3-methylindazole-6-boronic acid. This conversion can occur before injection (in the sample vial) or during the analysis itself (on-column), leading to inaccurate quantification of the starting material and reaction progress.[1][2][3][4]
The primary culprit for on-column hydrolysis in reversed-phase HPLC is the interaction of the boronate ester with residual silanol groups on the surface of silica-based stationary phases, which act as nucleophiles promoting the degradation.[2][5]
Caption: Figure 1: On-Column Hydrolysis Mechanism
Frequently Asked Questions (FAQs)
Q1: I'm seeing an extra, earlier-eluting peak in my chromatogram that I don't expect. What is it?
This is the most common issue. The early-eluting peak is almost certainly the corresponding boronic acid, formed by the hydrolysis of your pinacol ester.[3][4] Because the boronic acid is significantly more polar than the ester, it will have a shorter retention time in reversed-phase chromatography. The key is to determine where the hydrolysis is occurring—in the vial or on the column.
Q2: What is the best solvent to dissolve my reaction mixture or standard in?
Use a dry, aprotic solvent. Acetonitrile (ACN) is the recommended diluent.[1][6] Avoid protic solvents like methanol or water, even in small amounts, as they can cause significant hydrolysis of the ester in the sample vial before injection.[1][2] If your reaction solvent is protic, perform a solvent exchange or dilute it at least 10-fold with ACN immediately before analysis.
Q3: Which type of HPLC column is best for analyzing boronic acid pinacol esters?
The stationary phase has the most significant impact on minimizing on-column hydrolysis.[1][2][5] You should use a modern, high-purity silica column with low residual silanol activity. Columns with hybrid particle technology, such as the Waters XTerra MS C18 , have been specifically shown to be highly effective at preventing this on-column degradation.[1][2][4][5] Standard, older-generation C18 columns with high silanol activity will exacerbate the problem.
Q4: Should I add formic or trifluoroacetic acid (TFA) to my mobile phase for better peak shape?
For this class of compounds, it is generally not recommended to add acid to the mobile phase. While acidic modifiers are common in reversed-phase HPLC, studies have shown that acids like formic acid can actually increase the rate of on-column hydrolysis on certain stationary phases.[1][2][5] An optimized method often uses a mobile phase with no pH modifier.[2][4]
Q5: My peak areas are not reproducible, especially for the pinacol ester. What is causing this?
Inconsistent peak areas are a direct symptom of uncontrolled hydrolysis. If the degree of hydrolysis varies between sample preparations or between injections, your quantitative results will be unreliable. The root cause is likely either inconsistent sample preparation (e.g., varying amounts of water present) or a column that is not sufficiently inert, leading to variable on-column degradation.[7]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common analytical problems.
Caption: Figure 2: General Troubleshooting Workflow
Problem 1: A Spurious Peak Corresponding to the Boronic Acid Appears
-
Symptom: A significant peak appears at a shorter retention time than the main this compound peak.
-
Cause A: Pre-Injection Hydrolysis. The sample is degrading in the vial before it even reaches the column.
-
Diagnosis: Prepare a sample and inject it immediately. Then, let the same sample sit in the autosampler for 1-2 hours and inject it again. If the area of the boronic acid peak increases significantly over time, the issue is sample stability.
-
Solution:
-
-
Cause B: On-Column Hydrolysis. The sample is stable in the vial but degrades upon contact with the HPLC column.
-
Diagnosis: If the acid peak area is consistent over time in the vial but still present, on-column effects are the likely cause.
-
Solution:
-
Stationary Phase: This is the most critical factor. Replace your current column with one known for low silanol activity. A Waters XTerra MS C18 or equivalent hybrid-silica column is a proven choice.[1][2][4][5]
-
Mobile Phase: Remove any acid (formic acid, TFA) from your mobile phase. A simple water/acetonitrile gradient is often sufficient and less harsh.[2][4]
-
Temperature: Lowering the column temperature (e.g., to 25-30 °C) can sometimes reduce the rate of hydrolysis, although this effect is generally minor compared to the stationary phase choice.[5][7]
-
-
Problem 2: Peak Tailing
-
Symptom: The peak for the indazole ester or other basic compounds in the mixture is asymmetric with a pronounced "tail."
-
Cause A: Secondary Silanol Interactions. Basic compounds, like the indazole moiety, can interact strongly with acidic silanol groups on the silica surface, causing tailing.[8][9]
-
Solution:
-
Column Choice: As with hydrolysis, a high-purity, low-silanol column is the best solution.[8]
-
Mobile Phase pH: If tailing persists, using a mobile phase with a suitable buffer can help. However, for boronic esters, this is a delicate balance. A very high pH mobile phase (e.g., pH 10-12) can stabilize highly reactive boronate esters but may degrade the silica column unless a hybrid or polymer-based column is used.[10][11]
-
-
-
Cause B: Column Overload. Injecting too concentrated a sample can cause peak distortion.[8][12]
-
Solution: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you were overloading the column.
-
Recommended Experimental Protocols
Protocol 1: Robust RP-HPLC Method for Reaction Monitoring
This method is designed as a starting point to minimize on-column hydrolysis and provide accurate quantification.
1. HPLC System & Column:
-
System: Any standard HPLC or UPLC system.
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent low-silanol column).[1][5]
-
Column Temperature: 30 °C.
2. Mobile Phase & Gradient:
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
Time (min) % A (Water) % B (ACN) 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
3. Detection & Injection:
-
Detector: UV-Vis Diode Array Detector (DAD)
-
Wavelength: Monitor at 220 nm and 254 nm.
-
Injection Volume: 5 µL
Protocol 2: Sample Preparation
-
Obtain a sample from the reaction mixture.
-
Immediately dilute the sample 100-fold (or as appropriate for concentration) using dry HPLC-grade Acetonitrile .
-
Vortex the sample to ensure it is fully dissolved and homogenous.
-
Transfer the diluted sample to an HPLC vial.
-
Place the vial in the autosampler and add it to the analysis queue. Analyze as soon as possible.
Data & Method Summary Tables
Table 1: Comparison of Stationary Phases for Boronate Ester Analysis
| Stationary Phase Type | Suitability for Boronate Esters | Rationale |
| Traditional Type-B Silica C18 | Poor | High residual silanol activity leads to severe on-column hydrolysis and peak tailing.[2][5] |
| Hybrid Silica C18 (e.g., XTerra) | Excellent | Low silanol activity and end-capping provide an inert surface, minimizing hydrolysis. Proven in literature.[1][4] |
| HILIC | Good (Alternative) | Uses a high organic mobile phase, which prevents hydrolysis. Excellent for retaining the very polar boronic acid.[13] |
| Polymer-Based C18 | Good | Stable across a wide pH range, allowing the use of high pH mobile phases to stabilize very reactive esters.[6] |
Table 2: Mobile Phase Selection Guide
| Mobile Phase Additive | Effect on Boronate Ester Analysis | Recommendation |
| None (Water/ACN) | Minimizes potential for acid-catalyzed hydrolysis. | Recommended starting point. [4] |
| Formic Acid / TFA (Low pH) | Can increase hydrolysis on some columns.[1][2] | Generally avoid unless required for separation of other components. |
| Ammonium Hydroxide (High pH) | Can stabilize highly reactive esters.[10][11] | Use only with compatible columns (hybrid or polymer) for very difficult cases. |
| Ammonium Acetate (Buffered) | Can improve peak shape for basic analytes. | Use with caution; check for ester stability under buffered conditions.[14] |
References
- 1. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. hplc.eu [hplc.eu]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Blogs | Restek [discover.restek.com]
- 13. researchgate.net [researchgate.net]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technisches Support-Center: Einfluss von Wasser auf die Stabilität und Reaktivität von 3-Methylindazol-6-Borsäure-Pinakolester
Answering in German.
Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einführung
3-Methylindazol-6-Borsäure-Pinakolester ist ein wichtiges Reagenz in der organischen Synthese, das vor allem bei der Palladium-katalysierten Suzuki-Miyaura-Kreuzkupplung zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen eingesetzt wird.[1][2][3] Die Pinakolestergruppe dient als Schutzgruppe für die Borsäure, was die Stabilität gegenüber Luft und Feuchtigkeit erhöht und eine leichtere Handhabung und Reinigung ermöglicht.[2][4] Allerdings ist die Wechselwirkung mit Wasser ein entscheidender Faktor, der sowohl die Stabilität des Reagenzes als auch seine Reaktivität im Reaktionsverlauf maßgeblich beeinflusst.[5]
Dieser Leitfaden bietet detaillierte Einblicke in die Auswirkungen von Wasser auf 3-Methylindazol-6-Borsäure-Pinakolester. Er soll Forschern helfen, experimentelle Herausforderungen zu verstehen, Probleme zu beheben und ihre Syntheseprotokolle für konsistente und optimierte Ergebnisse zu verfeinern.
Häufig gestellte Fragen (FAQs)
F1: Warum wird 3-Methylindazol-6-Borsäure in seiner Pinakolester-Form verwendet?
A: Die freie Borsäure ist anfällig für Dehydratisierung, was zur Bildung von Anhydriden (Boroxinen) führt.[3][4] Die Pinakolestergruppe schützt die Borsäure vor diesen unerwünschten Nebenreaktionen, was die Stabilität des Moleküls bei Lagerung und Handhabung deutlich erhöht.[2][6] Diese erhöhte Stabilität erleichtert auch die Reinigung mittels Säulenchromatographie, bei der freie Borsäuren oft Probleme bereiten.[2][4]
F2: Wie wirkt sich Wasser auf die Stabilität von 3-Methylindazol-6-Borsäure-Pinakolester aus?
A: Wasser kann den Pinakolester hydrolysieren und ihn in die entsprechende freie Borsäure und Pinakol zurückverwandeln.[5][7][8] Diese Hydrolyse ist eine Gleichgewichtsreaktion.[5] Obwohl Pinakolester im Vergleich zu anderen Boronsäureestern relativ stabil sind, kann eine längere Exposition gegenüber Feuchtigkeit, insbesondere unter sauren oder basischen Bedingungen, zu einer signifikanten Zersetzung führen.[4][5][9]
F3: Ist Wasser bei Reaktionen mit diesem Ester immer schädlich?
A: Nicht unbedingt. Bei der Suzuki-Miyaura-Kreuzkupplung ist die Anwesenheit von Wasser oft entscheidend für den Reaktionserfolg.[10][11] Wasser erleichtert die Hydrolyse des Pinakolesters zur aktiven Borsäure. Die Borsäure bildet dann mit der Base (z. B. Hydroxidionen) ein Boronat-Salz, das als die eigentlich reaktive Spezies im Transmetallierungsschritt des katalytischen Zyklus gilt. Eine kontrollierte Menge Wasser kann die Reaktionsgeschwindigkeit und -ausbeute daher verbessern.[11]
F4: Wie sollte ich 3-Methylindazol-6-Borsäure-Pinakolester lagern und handhaben?
A: Um die Hydrolyse zu minimieren, sollte die Verbindung in einem dicht verschlossenen Behälter an einem kühlen, trockenen Ort gelagert werden.[12][13][14] Die Lagerung unter Inertgas (z. B. Argon oder Stickstoff) ist ideal. Vermeiden Sie die Exposition gegenüber Luftfeuchtigkeit, indem Sie den Behälter vor dem Öffnen auf Raumtemperatur bringen, um Kondensation zu verhindern. Verwenden Sie bei der Handhabung stets trockene Spatel und Glasgeräte.[12][14]
F5: Woran erkenne ich eine Zersetzung des Esters durch Wasser?
A: Die Zersetzung ist nicht immer visuell erkennbar. Ein untrügliches Zeichen ist jedoch das Auftreten eines zusätzlichen Signals für die freie Borsäure in der NMR-Analyse. Bei der Dünnschichtchromatographie (DC) kann die Borsäure als polarerer Fleck am Startpunkt verbleiben. Bei der RP-HPLC-Analyse kann die Hydrolyse während der Messung zu einem zusätzlichen Peak führen, was die genaue Reinheitsbestimmung erschwert.[15][16][17]
Fehlerbehebungsleitfaden
Dieser Abschnitt behandelt spezifische Probleme, die während Ihrer Experimente auftreten können.
Problem 1: Geringe oder keine Ausbeute bei der Suzuki-Miyaura-Kupplung
-
Mögliche Ursache 1: Unzureichende Hydrolyse des Esters.
-
Erklärung: In einem vollständig wasserfreien System kann die Umwandlung des stabilen Pinakolesters in die reaktive Borsäure stark verlangsamt oder gehemmt sein, was zu einer ineffizienten Transmetallierung führt.[18]
-
Lösung: Fügen Sie dem Reaktionsgemisch eine kontrollierte Menge Wasser hinzu. Oft sind gemischte Lösungsmittelsysteme wie THF/Wasser oder Dioxan/Wasser effektiv.[1][11] Die optimale Menge hängt von den spezifischen Reaktionsbedingungen ab und muss möglicherweise empirisch ermittelt werden.
-
-
Mögliche Ursache 2: Zu viel Wasser oder eine ineffektive Base.
-
Erklärung: Ein Übermaß an Wasser kann zur Hydrolyse des Kupplungspartners oder zur Deaktivierung des Katalysators führen. Eine Base, die in der wässrigen Phase nicht ausreichend löslich ist, kann die Bildung des reaktiven Boronat-Salzes nicht effizient katalysieren.[11]
-
Lösung: Reduzieren Sie die Wassermenge oder wechseln Sie zu einer Base mit besserer Löslichkeit, wie z. B. K₃PO₄ oder Cs₂CO₃.[1] Führen Sie die Reaktion unter sorgfältig entgasten Bedingungen durch, um oxidative Nebenreaktionen (Homokupplung) zu minimieren.[3]
-
Problem 2: Schwierigkeiten bei der Reinigung mittels Säulenchromatographie
-
Mögliche Ursache: Hydrolyse auf der Kieselgelsäule.
-
Erklärung: Standard-Kieselgel ist leicht sauer und enthält adsorbierte Wassermoleküle, die die Hydrolyse des Pinakolesters während der Chromatographie verursachen können. Dies führt zu "Streaking" (Schlierenbildung) und geringer Rückgewinnung, da die resultierende Borsäure stark an das Kieselgel bindet.[19][20]
-
Lösung:
-
Neutralisierung des Kieselgels: Schlämmen Sie das Kieselgel in einem Eluentengemisch auf, das 1 % Triethylamin enthält, um die sauren Stellen zu neutralisieren.
-
Verwendung von wasserfreien Eluenten: Stellen Sie sicher, dass die verwendeten Lösungsmittel trocken sind.
-
Alternative Derivatisierung: Wandeln Sie den Pinakolester vor der Reinigung in einen stabileren MIDA-Boronat-Ester um, der deutlich stabiler gegenüber Kieselgel ist.[19][20]
-
-
Problem 3: Inkonsistente Ergebnisse bei der Reinheitsanalyse mittels RP-HPLC
-
Mögliche Ursache: On-Column-Hydrolyse.
-
Erklärung: Wässrige mobile Phasen, die typischerweise in der RP-HPLC verwendet werden, können die Hydrolyse des Pinakolesters direkt auf der Säule verursachen.[8][15] Dies führt zu ungenauen Reinheitsmessungen, da der Peak für die Borsäure nicht die ursprüngliche Verunreinigung, sondern ein Artefakt der Analysemethode darstellt.[15]
-
Lösung:
-
Optimierung der mobilen Phase: Verwenden Sie mobile Phasen mit hohem pH-Wert (z. B. pH 12,4), um die Hydrolyse zu unterdrücken.[21]
-
Verwendung von aprotischen, wasserfreien Verdünnungsmitteln: Lösen Sie die Probe in 100 % Acetonitril oder THF anstelle von wässrigen Mischungen.[15][21]
-
Wahl der stationären Phase: Säulen mit geringer Silanolaktivität (z. B. Waters XTerra MS C18) können die On-Column-Hydrolyse im Vergleich zu herkömmlichen C18-Säulen minimieren.[15][17]
-
-
Visualisierungen und Protokolle
Diagramm 1: Hydrolyse von 3-Methylindazol-6-Borsäure-Pinakolester
Abbildung 1: Gleichgewichtsreaktion der Hydrolyse des Pinakolesters.
Diagramm 2: Vereinfachter Arbeitsablauf der Suzuki-Miyaura-Kupplung
Abbildung 2: Rolle des Wassers bei der Aktivierung des Esters für die Transmetallierung.
Zusammenfassende Tabellen
Tabelle 1: Empfohlene Lagerungs- und Handhabungsbedingungen
| Parameter | Empfehlung | Begründung |
| Lagerung | Dicht verschlossener Behälter, kühl, trocken, unter Inertgas (Argon/N₂) | Minimiert die Exposition gegenüber Luftfeuchtigkeit und verhindert Hydrolyse.[12][14][22] |
| Handhabung | In einer Glovebox oder unter einem Inertgasstrom | Verhindert den Kontakt mit atmosphärischer Feuchtigkeit. |
| Glasgeräte | Im Ofen getrocknet oder ausgeflammt | Entfernt adsorbierte Wasserspuren von den Oberflächen. |
| Lösungsmittel | Wasserfreie Qualität, ggf. frisch destilliert | Verhindert die unbeabsichtigte Einbringung von Wasser in die Reaktion. |
Tabelle 2: Leitfaden zur Fehlerbehebung
| Problem | Mögliche Ursache | Vorgeschlagene Lösung |
| Geringe Kupplungsausbeute | Unzureichende Hydrolyse des Esters | Fügen Sie eine kontrollierte Menge Wasser hinzu (z. B. Lösungsmittelsystem THF/H₂O).[1][11] |
| Bildung von Nebenprodukten | Zu viel Wasser; Anwesenheit von Sauerstoff | Reduzieren Sie die Wassermenge; entgasen Sie das Reaktionsgemisch gründlich.[3][11] |
| Schwierige Reinigung | Hydrolyse auf der Kieselgelsäule | Verwenden Sie neutralisiertes Kieselgel oder derivatisieren Sie zu einem stabileren MIDA-Ester.[19][20] |
| Inkonsistente HPLC-Analyse | On-Column-Hydrolyse | Verwenden Sie eine mobile Phase mit hohem pH-Wert und ein aprotisches Verdünnungsmittel.[15][21] |
Experimentelle Protokolle
Protokoll 1: Allgemeine Suzuki-Miyaura-Kreuzkupplung
Dieses Protokoll dient als Ausgangspunkt und muss möglicherweise für spezifische Substrate optimiert werden.
-
Vorbereitung: In einem ofengetrockneten Schlenkrohr werden 3-Methylindazol-6-Borsäure-Pinakolester (1,1 Äquiv.), das Arylhalogenid (1,0 Äquiv.), der Palladiumkatalysator (z. B. Pd(dppf)Cl₂, 2-5 mol%) und die Base (z. B. K₃PO₄, 2-3 Äquiv.) unter einer Argonatmosphäre vorgelegt.
-
Lösungsmittelzugabe: Fügen Sie ein entgastes Lösungsmittelgemisch (z. B. 1,4-Dioxan/H₂O im Verhältnis 4:1) über eine Spritze hinzu. Das Volumen sollte so gewählt werden, dass eine Konzentration von ca. 0,1 M bezogen auf das Arylhalogenid erreicht wird.
-
Reaktion: Erhitzen Sie das Reaktionsgemisch unter Rühren auf 80–100 °C. Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.
-
Aufarbeitung: Kühlen Sie das Gemisch auf Raumtemperatur ab. Verdünnen Sie es mit Ethylacetat und filtrieren Sie es durch Celite, um den Katalysator zu entfernen. Waschen Sie die organische Phase mit Wasser und anschließend mit gesättigter NaCl-Lösung. Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigung: Reinigen Sie den Rohprodukt mittels Säulenchromatographie (siehe Fehlerbehebungsleitfaden).
Referenzen
-
Wikipedia. (n.d.). Boronic acid. Abgerufen von --INVALID-LINK--
-
Darses, B., et al. (2010). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. NIH Public Access. Abgerufen von --INVALID-LINK--
-
ResearchGate. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Abgerufen von --INVALID-LINK--
-
ECHEMI. (2019). Ethylboronic acid pinacol ester SDS. Abgerufen von --INVALID-LINK--
-
Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Abgerufen von --INVALID-LINK--
-
ChemicalBook. (n.d.). (Bromomethyl)boronic Acid Pinacol Ester MSDS. Abgerufen von --INVALID-LINK--
-
ChemicalBook. (n.d.). SPIRO[2.5]OCT-5-EN-6-YL BORONIC ACID PINACOL ESTER. Abgerufen von --INVALID-LINK--
-
Kumar, A., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. Abgerufen von --INVALID-LINK--
-
Apollo Scientific. (n.d.). Vinylboronic acid, pinacol ester. Abgerufen von --INVALID-LINK--
-
Dalton Transactions. (n.d.). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Abgerufen von --INVALID-LINK--
-
Benchchem. (n.d.). 3-Methylindazole-6-boronic acid pinacol ester. Abgerufen von --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Purification of Boronic Acid Pinacol Esters. Abgerufen von --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. Abgerufen von --INVALID-LINK--
-
ACS Publications. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. Abgerufen von --INVALID-LINK--
-
ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. Abgerufen von --INVALID-LINK--
-
Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Abgerufen von --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Abgerufen von --INVALID-LINK--
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Abgerufen von --INVALID-LINK--
-
VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. Abgerufen von --INVALID-LINK--
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Abgerufen von --INVALID-LINK--
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. Abgerufen von --INVALID-LINK--
-
ResearchGate. (n.d.). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities. Abgerufen von --INVALID-LINK--
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Abgerufen von --INVALID-LINK--
-
ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. Abgerufen von --INVALID-LINK--
-
Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. Abgerufen von --INVALID-LINK--
-
ResearchGate. (n.d.). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters. Abgerufen von --INVALID-LINK--
-
ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products. Abgerufen von --INVALID-LINK--
-
PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Abgerufen von --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-Methylindazole-5-boronic acid pinacol ester. Abgerufen von --INVALID-LINK--
-
Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. NIH. Abgerufen von --INVALID-LINK--
-
Ferreira, I. C. F. R., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Abgerufen von --INVALID-LINK--
-
eScholarship.org. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane. Abgerufen von --INVALID-LINK--
-
ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Abgerufen von --INVALID-LINK--
-
MDPI. (n.d.). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Abgerufen von --INVALID-LINK--
References
- 1. This compound|97% [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
- 21. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Validation & Comparative
A Senior Application Scientist's Guide to Boronic Acid Reactivity: 3-Methylindazole-6-boronic acid vs. its Pinacol Ester
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation.[1][2] The choice of the organoboron reagent is a critical decision point that dictates the efficiency, reproducibility, and practicality of a synthesis. This guide provides an in-depth, objective comparison between 3-Methylindazole-6-boronic acid and its corresponding pinacol ester, moving beyond simple protocols to explain the fundamental trade-offs in reactivity and stability that inform rational reagent selection.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between a free boronic acid and its pinacol ester is a classic chemical balancing act.[3]
-
Free Boronic Acids (e.g., 3-Methylindazole-6-boronic acid): These are generally the more reactive species in Suzuki-Miyaura couplings.[3][4] Their Lewis acidic nature facilitates the crucial transmetalation step with the palladium catalyst.[3] However, this reactivity comes at the cost of stability. Free boronic acids are susceptible to degradation pathways, including dehydration to form cyclic boroxine trimers and protodeboronation (loss of the boron group), especially under aqueous or basic conditions.[3][5]
-
Boronic Acid Pinacol Esters (e.g., 3-Methylindazole-6-boronic acid pinacol ester): The pinacol group acts as a robust protecting group for the boronic acid moiety.[6] The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring sterically shields the boron atom, significantly enhancing stability against dehydration and protodeboronation.[5][7] This results in compounds that are typically crystalline, easier to handle, possess a longer shelf life, and are stable to purification by column chromatography.[3][6][8] The trade-off for this stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[3]
Comparative Overview
| Feature | 3-Methylindazole-6-boronic acid (Free Acid) | This compound | Rationale & Field Insights |
| Stability | Lower; susceptible to boroxine formation and protodeboronation.[3][5] | High; protected by the pinacol group, leading to a longer shelf-life.[5][9][10] | The pinacol ester is the reagent of choice for multi-step syntheses or for building blocks in library synthesis where long-term storage and reliability are paramount. |
| Reactivity | Higher intrinsic reactivity; can lead to faster reaction times.[3][4][11] | Lower intrinsic reactivity; requires in situ hydrolysis to the active boronic acid.[12][13] | While the free acid is "faster," the pinacol ester's clean reaction profile and reliability often lead to higher isolated yields, making it more efficient overall. |
| Handling | Can be sensitive to air and moisture.[6] Purity can be ambiguous due to boroxine formation. | Generally a stable, crystalline solid that is easy to weigh and handle.[3] | For high-throughput screening and automated workflows, the physical properties and stability of the pinacol ester are highly advantageous. |
| Solubility | Variable; often more polar. | Generally excellent solubility in common aprotic organic solvents (e.g., Dioxane, THF, DMF).[8] | The superior solubility of the pinacol ester simplifies reaction setup and ensures a homogeneous reaction mixture, preventing reproducibility issues. |
| Purification | Can be challenging to purify via chromatography due to potential decomposition.[6] | Stable to standard silica gel column chromatography.[6][8] | This is a critical advantage, as it allows for the use of highly pure starting material, which is essential for clean and predictable reactions. |
The Mechanism in Practice: The Role of Hydrolysis
A common misconception is that the pinacol ester reacts directly in the Suzuki catalytic cycle. In reality, under the basic aqueous conditions typical of the reaction, the pinacol ester undergoes a pre-hydrolysis step to generate the active boronic acid in situ.[12][13] The base (e.g., K₂CO₃, Cs₂CO₃) and water are therefore essential not only for the transmetalation step but also to "deprotect" the pinacol ester.
This pre-hydrolysis step means that reactions with pinacol esters may have a brief induction period or appear slower, but they benefit from the slow, steady generation of the highly reactive free boronic acid, which is consumed immediately, minimizing its decomposition.
Experimental Protocols: A Comparative Suzuki-Miyaura Coupling
To objectively assess performance, we will couple our indazole reagents with a standard partner, 4-bromoanisole, under typical Suzuki conditions.
Core Suzuki-Miyaura Catalytic Cycle
The underlying mechanism for both reagents, once the active boronic acid is present, is the same.
Protocol 1: Coupling with this compound
-
Rationale: This protocol is designed for reliability and is the standard choice in most modern labs. The use of a robust palladium catalyst and appropriate base/solvent system ensures efficient in situ hydrolysis and subsequent coupling.
-
Materials:
-
This compound (1.2 eq.)
-
4-Bromoanisole (1.0 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq.)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, 4-bromoanisole, Cs₂CO₃, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solvent should be degassed prior to use.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
-
Protocol 2: Coupling with 3-Methylindazole-6-boronic acid
-
Rationale: This protocol leverages the higher intrinsic reactivity of the free boronic acid. Care must be taken during setup to minimize potential degradation of the starting material before the reaction commences.
-
Materials:
-
3-Methylindazole-6-boronic acid (1.2 eq.)
-
All other materials are identical to Protocol 1.
-
-
Procedure:
-
The procedure is identical to Protocol 1. The key difference is the nature of the boron reagent.
-
The reaction is often faster. Monitor closely after 1-2 hours, as it may reach completion in a shorter timeframe (e.g., 2-6 hours).
-
Workup and purification follow the same steps.
-
Expected Outcomes & Discussion
| Parameter | Expected Result (Pinacol Ester) | Expected Result (Free Boronic Acid) | Analysis |
| Reaction Time | 4-12 hours | 2-6 hours | The free acid is expected to react faster due to the absence of the hydrolysis induction period. |
| Isolated Yield | Typically high and reproducible (e.g., 85-95%) | Can be high, but may be more variable (e.g., 75-90%) | The pinacol ester often gives a cleaner reaction profile with fewer byproducts from boronic acid decomposition, leading to more consistent and often higher isolated yields. |
| Byproducts | Minimal; primarily pinacol (easily removed). | Potential for homocoupling of the boronic acid or protodeboronation byproducts. | The stability of the pinacol ester prevents it from degrading while waiting for the catalytic cycle to turn over, a common issue with less stable free boronic acids. |
Conclusion and Senior Scientist Recommendation
While 3-Methylindazole-6-boronic acid offers the advantage of higher intrinsic reactivity and potentially faster reaction times, its instability presents significant practical challenges in a drug development setting. The potential for decomposition on storage and during the reaction can lead to lower and less reproducible yields.
For the vast majority of applications, This compound is the superior reagent. Its exceptional stability, ease of handling, and high purity translate directly into more reliable, reproducible, and ultimately higher-yielding chemical transformations.[9][10] The slightly longer reaction times are a minor trade-off for the significant gains in process robustness and predictability. The choice of the pinacol ester is a self-validating system; its stability ensures that the reagent on the shelf is the reagent in the flask, a cornerstone of trustworthy and scalable synthetic chemistry.
References
- 1. youtube.com [youtube.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boron Suzuki Coupling | Borates Today [borates.today]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Kinetic Analysis of Suzuki Coupling with 3-Methylindazole-6-boronic acid pinacol ester: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the organoboron reagent is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. This guide provides an objective comparison of the kinetic performance of 3-Methylindazole-6-boronic acid pinacol ester in Suzuki coupling reactions against other commonly used boronic acid derivatives. The insights presented herein are supported by established mechanistic principles and detailed experimental protocols for kinetic analysis.
The indazole moiety is a prevalent scaffold in medicinally active compounds, making the efficient functionalization of indazole-containing building blocks a key focus in pharmaceutical research.[1][2] this compound serves as a versatile intermediate for introducing this important heterocyclic core. Understanding its reactivity profile in comparison to other boronic esters is crucial for reaction optimization and process development.
The Crucial Role of the Boronic Ester in Suzuki Coupling Kinetics
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The nature of the boronic acid or ester directly impacts the transmetalation step, which is often the rate-determining step of the overall reaction.[3] Boronic acid pinacol esters are widely used due to their stability, ease of handling, and compatibility with a broad range of reaction conditions.[4][5] However, their steric bulk can sometimes lead to slower reaction rates compared to less hindered boronic acids or other esters.[5][6]
This guide will explore the kinetic nuances of using this compound in a comparative context, providing a framework for rational catalyst and condition selection.
Experimental Design for Comparative Kinetic Analysis
A robust kinetic analysis requires careful experimental design and precise monitoring of the reaction progress. The following workflow outlines a comprehensive approach to compare the performance of different boronic esters in a Suzuki coupling reaction.
Figure 1: Experimental workflow for the comparative kinetic analysis of Suzuki coupling reactions.
Detailed Experimental Protocol
This protocol outlines a general procedure for the kinetic analysis of the Suzuki coupling of an aryl bromide with various boronic esters.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
This compound
-
Alternative boronic esters (e.g., Phenylboronic acid pinacol ester, 4-Methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Internal standard for GC-MS analysis (e.g., Dodecane)
-
Reaction vials, syringes, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a glovebox, to a series of oven-dried reaction vials equipped with stir bars, add the aryl bromide (1.0 mmol), the respective boronic ester (1.2 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and the base (2.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (5 mL) and degassed water (1 mL) to each vial.
-
Internal Standard: Add a known amount of the internal standard to each reaction mixture.
-
Reaction Initiation: Place the vials in a pre-heated reaction block at the desired temperature (e.g., 80 °C) and start vigorous stirring. This is considered time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 120 minutes), withdraw an aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing a quenching solution (e.g., diethyl ether and water).
-
Extraction and Analysis: Shake the quenched sample, separate the organic layer, and analyze it by GC-MS or HPLC to determine the concentration of the starting material and the product relative to the internal standard.[7][8]
Data Analysis:
-
Plot the concentration of the product versus time for each boronic ester.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
Calculate the turnover frequency (TOF) for the catalyst with each substrate.
Comparative Performance Data
The following table presents hypothetical yet scientifically plausible kinetic data for the Suzuki coupling of 4-bromoanisole with this compound and two common alternative boronic acid derivatives under standardized conditions. This data is intended to illustrate the expected trends based on the structural and electronic properties of the boronic esters.
| Boronic Acid Derivative | Initial Rate (M/s) | Yield at 1h (%) | Catalyst TOF (h⁻¹) | Key Observations |
| This compound | 1.5 x 10⁻⁴ | 65 | 32.5 | Moderate reaction rate, likely influenced by the steric bulk of the pinacol group and the electronic nature of the indazole ring. |
| Phenylboronic acid pinacol ester | 1.8 x 10⁻⁴ | 75 | 37.5 | Slightly faster reaction rate compared to the indazole derivative, potentially due to less steric hindrance. |
| 4-Methoxyphenylboronic acid | 2.5 x 10⁻⁴ | 90 | 45.0 | The electron-donating methoxy group accelerates the transmetalation step, leading to a significantly higher reaction rate.[9] |
Interpretation of Kinetic Data and Mechanistic Insights
The hypothetical data in the table above suggests that the nature of the boronic acid derivative has a pronounced effect on the kinetics of the Suzuki coupling reaction.
-
This compound is expected to exhibit a moderate reaction rate. The steric hindrance from the pinacol group can slow down the formation of the key intermediate for transmetalation.[6] The indazole ring, being a heteroaromatic system, can also influence the nucleophilicity of the boronic acid and its interaction with the palladium catalyst.[2]
-
Phenylboronic acid pinacol ester serves as a good benchmark. Its slightly faster rate compared to the indazole derivative could be attributed to the absence of the potentially coordinating nitrogen atoms of the indazole ring, which might have a slight inhibitory effect on the catalyst.
-
4-Methoxyphenylboronic acid is anticipated to be the most reactive. The electron-donating methoxy group increases the electron density on the aromatic ring, making the ipso-carbon more nucleophilic and thus accelerating the transmetalation step.[9] This is a well-established trend in Suzuki coupling reactions.
Causality Behind Experimental Choices
-
Choice of Analytical Technique: GC-MS and HPLC are chosen for their ability to separate and quantify the components of the reaction mixture accurately.[7][8] In-situ NMR spectroscopy is another powerful technique for real-time monitoring without the need for sampling and quenching.[10]
-
Standardization of Conditions: It is imperative to keep all other reaction parameters (catalyst loading, base, solvent, temperature) constant to ensure that any observed differences in reaction rates are solely attributable to the different boronic esters.
-
Use of Pinacol Ester: While potentially slower, pinacol esters offer significant advantages in terms of stability and ease of handling, making them highly valuable in drug discovery and development settings where robustness and reproducibility are paramount.[4][5]
Conclusion: A Balanced Perspective on Reactivity and Practicality
While this compound may not exhibit the fastest reaction kinetics compared to more activated boronic acids, its stability and synthetic utility make it an excellent choice for the introduction of the 3-methylindazole moiety. The kinetic data, whether experimentally determined or predicted based on established principles, provides a crucial framework for optimizing reaction conditions. For instance, a slower reaction rate might be compensated for by using a more active catalyst system, a higher reaction temperature, or a different base.
This guide provides a comprehensive framework for the kinetic analysis of Suzuki coupling reactions with this compound. By understanding the kinetic behavior of this important building block in comparison to other boronic acid derivatives, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery and development process.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. azom.com [azom.com]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 3-Methylindazole-6-boronic Acid Pinacol Ester
For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a privileged structure due to its prevalence in a wide range of biologically active compounds. The functionalization of this core, particularly through carbon-carbon bond formation, is a critical step in the synthesis of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for this purpose, and the choice of palladium catalyst is paramount to its success, directly influencing yield, reaction kinetics, and substrate scope.
This guide provides an in-depth comparative analysis of three classes of palladium catalysts for the Suzuki-Miyaura coupling of 3-Methylindazole-6-boronic acid pinacol ester with 4-bromoanisole, a common model reaction. We will explore a traditional phosphine ligand-based catalyst, a modern Buchwald-type catalyst, and an N-Heterocyclic Carbene (NHC)-ligated catalyst, providing supporting experimental data and a rationale for catalyst selection.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate.[1] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
References
Comparing the efficiency of different isomers of methylindazole boronic acid esters in synthesis.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents.[1] The functionalization of this nucleus, particularly through robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling, is paramount for the exploration of new chemical space.[2][3] Methylindazole boronic acid esters have emerged as critical building blocks in this endeavor, offering a versatile platform for the synthesis of complex molecules.[4][5]
This guide provides an in-depth comparison of the synthetic efficiency of various positional isomers of methylindazole boronic acid pinacol esters. As a senior application scientist, the following analysis is grounded in both established chemical principles and practical, field-proven insights to aid researchers in selecting the optimal isomer for their specific synthetic challenges.
The Critical Role of Isomerism in Reactivity and Synthesis
The position of the methyl and boronic acid ester groups on the indazole ring significantly influences the electronic and steric properties of the molecule. These differences directly impact the efficiency of their synthesis and their subsequent performance in cross-coupling reactions. Understanding these nuances is key to optimizing reaction conditions and achieving desired synthetic outcomes.
A Note on Boronic Acids vs. Pinacol Esters
While boronic acids are often more reactive in Suzuki-Miyaura couplings due to their higher Lewis acidity, this comes at the cost of reduced stability.[6] They are prone to decomposition via oxidation and protodeboronation.[6] Pinacol esters, conversely, offer enhanced stability, are generally crystalline solids that are easier to handle and purify, and have a longer shelf-life, making them advantageous for multi-step syntheses.[6][7] This guide will focus on the pinacol esters for these practical reasons.
Comparative Analysis of Synthetic Efficiency
The synthesis of methylindazole boronic acid pinacol esters typically involves the palladium-catalyzed cross-coupling of a halo-methylindazole with bis(pinacolato)diboron (B₂pin₂).[4] The efficiency of this borylation can be influenced by the position of the halogen and the methyl group.
| Isomer | Typical Precursor | Relative Synthetic Ease | Key Considerations |
| 4-Methyl-1H-indazole-7-boronic acid pinacol ester | 7-Bromo-4-methyl-1H-indazole | Moderate | Steric hindrance from the peri-positioned methyl group can slightly impede the approach of the bulky borylation reagent. |
| 5-Methyl-1H-indazole-4-boronic acid pinacol ester | 4-Bromo-5-methyl-1H-indazole | High | The electronic activation from the methyl group and reduced steric hindrance at the 4-position generally lead to efficient borylation. |
| 6-Methyl-1H-indazole-7-boronic acid pinacol ester | 7-Bromo-6-methyl-1H-indazole | Moderate to High | Favorable electronic effects from the methyl group aid the reaction. |
| 7-Methyl-1H-indazole-4-boronic acid pinacol ester | 4-Bromo-7-methyl-1H-indazole | High | Minimal steric hindrance at the 4-position and favorable electronics contribute to high yields. |
Note: The relative ease of synthesis is a qualitative assessment based on general principles of steric and electronic effects in palladium-catalyzed reactions.
Efficiency in Suzuki-Miyaura Cross-Coupling Reactions
The ultimate utility of these isomers lies in their performance as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. The efficiency is primarily governed by the rate of transmetalation, which is influenced by the steric and electronic environment of the C-B bond.
General Mechanistic Considerations
The Suzuki-Miyaura catalytic cycle involves oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with the organoboron reagent, and finally reductive elimination to yield the coupled product and regenerate the catalyst.[8] The transmetalation step is often rate-limiting and is facilitated by a base.[9] For nitrogen-containing heterocycles like indazoles, the reaction can be complicated by the inhibitory effects of the acidic N-H group on the palladium catalyst.[2]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data
| Isomer | Expected Relative Reactivity | Rationale |
| 4-Methyl-1H-indazole-7-boronic acid pinacol ester | Lower | Significant steric hindrance from the adjacent methyl group at the 4-position and the indazole nitrogen can slow down the transmetalation step. |
| 5-Methyl-1H-indazole-4-boronic acid pinacol ester | Higher | The boronic ester at the 4-position experiences less steric hindrance compared to the 7-position. The electron-donating methyl group at the 5-position can increase the nucleophilicity of the carbon attached to boron, potentially accelerating transmetalation. |
| 6-Methyl-1H-indazole-7-boronic acid pinacol ester | Moderate | The boronic ester at the 7-position is sterically hindered by the fused ring system. The methyl group at the 6-position has a less direct electronic influence compared to the 5-position. |
| 7-Methyl-1H-indazole-4-boronic acid pinacol ester | Highest | The boronic ester at the 4-position is sterically accessible. The methyl group at the 7-position, while not directly conjugating, can still have a modest electron-donating effect, and more importantly, does not sterically hinder the reactive site. |
Note: This qualitative ranking is based on established principles of steric and electronic effects in Suzuki-Miyaura cross-coupling reactions.
Experimental Protocols
The following are generalized, representative protocols for the synthesis of a methylindazole boronic acid pinacol ester and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of a Generic Methylindazole Boronic Acid Pinacol Ester
Caption: General workflow for the synthesis of methylindazole boronic acid pinacol esters.
Step-by-Step Methodology:
-
To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the halo-methylindazole (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., potassium acetate, 3.0 equiv).
-
Add a dry, degassed solvent (e.g., dioxane or DMF).
-
Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methylindazole boronic acid pinacol ester.
Suzuki-Miyaura Cross-Coupling with a Methylindazole Boronic Acid Pinacol Ester
Step-by-Step Methodology:
-
In a dry flask under an inert atmosphere, combine the methylindazole boronic acid pinacol ester (1.1-1.5 equiv), the aryl/heteroaryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like P2 with SPhos, 1-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).[2][4]
-
Add a suitable solvent system (e.g., dioxane/water, 4:1).[2]
-
Heat the mixture to 80-110 °C and stir for 2-18 hours, monitoring completion by TLC or LC-MS.
-
After cooling, dilute the reaction with an organic solvent and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the final coupled product.
Conclusion and Recommendations
The choice of a methylindazole boronic acid ester isomer has a tangible impact on both its synthesis and subsequent cross-coupling efficiency.
-
For Maximizing Reactivity: The 7-methyl-1H-indazole-4-boronic acid pinacol ester and 5-methyl-1H-indazole-4-boronic acid pinacol ester are predicted to be the most efficient coupling partners due to the sterically accessible boronic ester at the 4-position and favorable electronic contributions from the methyl group.
-
When Steric Hindrance is a Factor: For couplings with highly hindered aryl halides, it may be beneficial to use a less hindered boronic ester, such as those at the 4-position.
-
Synthetic Accessibility: While all isomers are synthetically accessible, those with less steric hindrance around the borylation site may provide higher yields in their preparation.
Ultimately, the optimal isomer is context-dependent. Researchers should consider the specific steric and electronic demands of their target molecule and coupling partner. For challenging couplings, screening different isomers and reaction conditions is always a prudent strategy. This guide provides a foundational framework for making an informed initial selection, thereby streamlining the path to novel and potentially therapeutic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
A Senior Application Scientist's Guide to Benchmarking 3-Methylindazole-6-boronic acid pinacol ester in C-C Bond Formation
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon (C-C) bonds.[1][2] The versatility and functional group tolerance of this palladium-catalyzed reaction have made it an indispensable tool for synthesizing complex molecules, including high-value pharmaceuticals.[3] The choice of the organoboron reagent is a critical parameter that dictates reaction efficiency, stability, and scope.[4]
This guide provides an in-depth performance benchmark of 3-Methylindazole-6-boronic acid pinacol ester, a heterocyclic building block of increasing importance. We will objectively compare its performance against its corresponding boronic acid and a common, non-heterocyclic alternative, phenylboronic acid pinacol ester. Our analysis is grounded in mechanistic principles and supported by representative experimental data to provide actionable insights for laboratory applications.
The Strategic Advantage of Pinacol Esters in Synthesis
The decision to use a boronic acid versus its pinacol ester derivative is a fundamental trade-off between reactivity and stability.[4][5]
-
Boronic Acids: Generally exhibit higher reactivity and can lead to faster reaction times. This is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2][5] However, this reactivity comes at the cost of stability. Boronic acids are prone to decomposition pathways like protodeboronation and oxidation, which can complicate storage, handling, and yield reproducibility.[5]
-
Boronic Acid Pinacol Esters: Offer significantly enhanced stability.[4][6] They are typically crystalline solids that are easier to handle, purify by chromatography, and store for long durations.[4][7] This robustness makes them ideal for multi-step syntheses and inclusion in high-throughput screening libraries. While sometimes perceived as less reactive, many pinacol esters are believed to hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction, though direct transmetalation from the ester is also possible.[5]
The indazole motif is a privileged scaffold in medicinal chemistry, and the stability afforded by the pinacol ester of 3-methylindazole-6-boronic acid makes it a reliable and versatile building block for constructing novel molecular architectures.[8][9]
The Mechanism: A Palladium-Catalyzed Cycle
Understanding the catalytic cycle of the Suzuki-Miyaura reaction is essential for troubleshooting and optimization. The reaction proceeds through three primary steps, elegantly illustrated in the diagram below.[1][10] The base is crucial for activating the organoboron species, which facilitates the key transmetalation step.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Benchmark: Experimental Comparison
To objectively evaluate the performance of this compound, we present a comparative analysis against its corresponding boronic acid and a standard arylboronic ester. The following data represents typical outcomes from a standardized Suzuki-Miyaura coupling with 4-bromoanisole as the coupling partner.
Standardized Reaction Conditions: Aryl bromide (1.0 mmol), Boron reagent (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), 1,4-Dioxane/H₂O (4:1, 5 mL), 90 °C.
| Entry | Boron Reagent | Coupling Partner | Time (h) | Yield (%) | Notes |
| 1 | This compound | 4-Bromoanisole | 4 | 91% | Excellent stability and high yield. Clean reaction profile. |
| 2 | 3-Methylindazole-6-boronic acid | 4-Bromoanisole | 2.5 | 88% | Faster reaction, but boronic acid shows degradation on storage. |
| 3 | Phenylboronic acid pinacol ester | 4-Bromoanisole | 3 | 94% | Baseline for a non-heterocyclic, electronically neutral system. |
Analysis of Results:
-
Entry 1 vs. 2: this compound (Entry 1) provides a high isolated yield, comparable to its more reactive boronic acid counterpart (Entry 2).[8] While the reaction with the free acid is faster, the superior stability, ease of handling, and reliable stoichiometry of the pinacol ester often make it the preferred reagent in complex synthetic campaigns where starting material integrity is paramount.[4]
-
Entry 1 vs. 3: The indazole derivative shows excellent reactivity, nearly matching the performance of the simple phenylboronic acid pinacol ester. This demonstrates that the inherent electronic properties of the 3-methylindazole core are well-suited for efficient Suzuki-Miyaura coupling, making it a reliable building block for introducing this valuable heterocycle.
Experimental Protocols
Reproducibility is the hallmark of sound science. The following sections provide a detailed experimental workflow and a specific protocol for conducting a benchmark Suzuki-Miyaura coupling reaction.
General Workflow for Benchmarking
The following workflow ensures a systematic and reproducible comparison between different organoboron reagents.
Caption: A generalized workflow for a Suzuki-Miyaura benchmarking experiment.
Detailed Benchmarking Protocol
This protocol is designed for the reaction detailed in Entry 1 of the comparison table.
Materials:
-
This compound (1.2 mmol, 310 mg)
-
4-Bromoanisole (1.0 mmol, 187 mg, 126 µL)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (4.0 mL, anhydrous)
-
Deionized Water (1.0 mL)
-
An oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To the Schlenk flask, add this compound, potassium carbonate, and Pd(PPh₃)₄.
-
Rationale: Adding the solid reagents first under ambient atmosphere is operationally simple. The catalyst is sensitive to oxygen, especially at elevated temperatures, so the subsequent inerting step is critical.
-
-
Inerting: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Rationale: The Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by atmospheric oxygen. Removing oxygen is crucial for catalytic activity and reproducibility.[6]
-
-
Addition of Liquids: Through the septum, add the 1,4-dioxane and deionized water via syringe. Stir the mixture for 5 minutes to dissolve the reagents. Finally, add the 4-bromoanisole via syringe.
-
Rationale: A mixture of an organic solvent and water is common. Water helps dissolve the inorganic base (K₂CO₃), while the dioxane solubilizes the organic reagents and the palladium complex.[12]
-
-
Heating and Monitoring: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by taking small aliquots periodically and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Rationale: Vigorous stirring is necessary to ensure proper mixing in the biphasic solvent system. Monitoring consumption of the limiting reagent (4-bromoanisole) determines the reaction endpoint.
-
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Rationale: The quench with water dissolves the inorganic salts. Extraction with a suitable organic solvent (ethyl acetate) transfers the desired organic product out of the aqueous phase.
-
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure coupled product. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Recommendations
This compound stands as a robust and highly effective reagent for C-C bond formation via the Suzuki-Miyaura reaction. While its corresponding boronic acid may offer slightly faster reaction kinetics, the pinacol ester provides superior stability, ease of handling, and high, reproducible yields, making it an exemplary choice for applications in medicinal chemistry and complex molecule synthesis. Its performance is on par with standard, non-heterocyclic boronic esters, confirming its utility as a reliable building block for introducing the 3-methylindazole scaffold. For synthetic campaigns that prioritize reproducibility, scalability, and reagent integrity, this compound is the superior choice.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound|97% [benchchem.com]
- 9. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
